(2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Description
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJERIVTFQLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717031 | |
| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866332-15-2 | |
| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and application of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid. The protocols described herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a pivotal synthetic intermediate in modern organic chemistry and drug discovery. Its value lies in the unique combination of a boronic acid functional group with the 2-methylbenzoxazole core. The benzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry; it frequently serves as a stable bioisostere for amide bonds or as a hydrogen bond acceptor, which can significantly enhance a molecule's binding affinity to biological targets and improve its metabolic stability.[1]
The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The boronic acid at the 6-position provides a chemical handle for researchers to strategically introduce the 2-methylbenzoxazole fragment into complex molecular architectures, facilitating the rapid construction of novel compound libraries for screening in pharmaceutical and agrochemical research.[1] Proper storage under inert, dry conditions is crucial to prevent deboronation and maintain its reactivity.[1]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached by installing the boronic acid functionality onto a pre-formed benzoxazole ring system. A retrosynthetic analysis reveals two primary disconnection strategies, both originating from the key intermediate, 6-bromo-2-methyl-1,3-benzoxazole .
References
physical and chemical properties of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
An In-depth Technical Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Properties, Reactivity, and Applications
Executive Summary
This compound is a heterocyclic boronic acid of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure combines the privileged benzoxazole scaffold with the versatile boronic acid functional group, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, it details its utility in drug discovery programs, supported by experimental protocols and safety guidelines for researchers and drug development professionals.
Introduction: A Molecule of Strategic Importance
The utility of this compound stems from the synergistic combination of its two core components. The boronic acid group, first synthesized in 1860, is a cornerstone of modern synthetic chemistry due to its stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] Boronic acids are considered "green" compounds as they degrade to boric acid, which is naturally eliminated by the body.[1][2]
Simultaneously, the 2-methylbenzoxazole moiety is a "privileged scaffold" in medicinal chemistry.[3] This structural motif is frequently found in biologically active compounds and can serve as a bioisostere for amides or act as a hydrogen bond acceptor, enhancing a molecule's binding affinity and metabolic stability.[3] The placement of the boronic acid at the 6-position provides a strategic handle for chemists to introduce this valuable scaffold into target molecules, facilitating the development of novel therapeutics and agrochemicals.[3]
Physicochemical Properties
This compound is typically a solid at room temperature.[4] Its key properties are summarized in the table below. A crucial characteristic of aryl boronic acids is their Lewis acidity.[1][2] The boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][2] This equilibrium is pH-dependent, and the formation of the tetrahedral boronate is a critical step in the transmetalation phase of the Suzuki-Miyaura coupling.[1][2] While the specific pKa for this compound is not widely reported, aryl boronic acids typically have pKa values in the range of 4-10.[1][2]
| Property | Value | Source(s) |
| CAS Number | 866332-15-2 | [3][4] |
| Molecular Formula | C₈H₈BNO₃ | [4] |
| Molecular Weight | 176.97 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | MFPJERIVTFQLEG-UHFFFAOYSA-N | [3][4] |
| Storage | Keep refrigerated in a dry, tightly closed container. | [5] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of the boronic acid group. It is primarily employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This is the most prominent application for this compound, enabling the formation of a carbon-carbon bond between the benzoxazole ring and various aryl or vinyl halides/triflates.[3] The reaction is highly valued for its mild conditions and exceptional tolerance of diverse functional groups.[6]
The catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) complex.[3]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, NaOH), which activates the boronic acid by converting it to the more nucleophilic boronate species.[3]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Beyond this primary use, the boronic acid moiety can also participate in other transformations such as oxidation to form the corresponding phenol or substitution reactions to introduce other functional groups.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for the coupling of this compound with an aryl bromide.
Objective: To synthesize 6-Aryl-2-methyl-1,3-benzoxazole.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Methodology:
-
Inert Atmosphere Preparation: Assemble the glassware (flask, condenser) and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.
-
Reagent Addition: To the flask, add this compound, the chosen aryl bromide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Causality: The aqueous wash removes the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its role as a key intermediate for synthesizing biologically active molecules. The resulting structures are frequently investigated for a range of therapeutic applications.
-
Anticancer Activity : Boronic acids themselves, such as the FDA-approved drug Bortezomib, are known proteasome inhibitors.[1][3] By incorporating the (2-Methyl-1,3-benzoxazol-6-yl) moiety, medicinal chemists can synthesize novel compounds that combine the potential proteasome-inhibiting properties of the boronic acid with the unique binding interactions of the benzoxazole scaffold, potentially leading to cytotoxic effects against cancer cell lines.[3]
-
Neuroprotective Effects : The benzoxazole core is present in compounds investigated for neuroprotective properties. Research has explored the ability of related compounds to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[3] This boronic acid serves as a starting point for developing new chemical entities for such neurodegenerative diseases.[3]
-
Anti-inflammatory Properties : Studies have indicated that certain benzoxazole derivatives can modulate immune responses by reducing the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.[3]
The use of this building block allows for the systematic exploration of structure-activity relationships (SAR), where the 2-methylbenzoxazole core is maintained while diverse functionalities are introduced at the 6-position via Suzuki-Miyaura coupling.
Safety, Handling, and Storage
As with any laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and safety glasses or a face shield to prevent skin and eye contact.[5][7]
-
Handling : Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5][8] Wash hands and any exposed skin thoroughly after handling.[5][7]
-
First Aid :
-
Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[5][7]
-
Skin : Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[5][7]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][9]
-
-
Storage : Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed and refrigerated for long-term stability.[5] It is incompatible with strong oxidizing agents.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][10]
Conclusion
This compound is a highly functional and strategic reagent. Its robust utility in Suzuki-Miyaura coupling provides a reliable method for incorporating the medicinally significant benzoxazole scaffold into a wide array of molecules. For researchers in organic synthesis and drug discovery, this compound represents a key tool for the efficient generation of novel chemical entities with potential applications across multiple therapeutic areas, from oncology to neurodegenerative disease. Proper understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid (CAS No. 866332-15-2) has emerged as a critical building block in modern medicinal chemistry. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the efficient construction of carbon-carbon bonds, allowing for the incorporation of the 2-methylbenzoxazole moiety into complex molecular architectures. The benzoxazole scaffold is recognized as a "privileged structure," frequently found in biologically active compounds and known to act as a bioisostere for amide and other carbonyl groups, enhancing binding affinity and metabolic stability. This guide provides an in-depth overview of the commercial availability of this compound, discusses its synthesis and potential impurities, and offers a detailed, field-proven protocol for its application in the synthesis of biaryl compounds, a common structural motif in kinase inhibitors and other therapeutic agents.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research projects.
| Supplier | CAS Number | Purity | Available Quantities | Typical Lead Time |
| Apollo Scientific | 866332-15-2 | Not specified | 250mg, 1g, 5g | 1-3 weeks[1] |
| CymitQuimica | 866332-15-2 | 98% | 100mg, 250mg, 1g, 5g | Varies[2] |
| Benchchem | 866332-15-2 | Not specified | Inquiry-based | Varies[3] |
| AChemBlock | 866332-15-2 | 95% | Inquiry-based | Varies[4] |
| Sigma-Aldrich | 866332-15-2 | Not specified | Inquiry-based | Varies[5] |
Note: Pricing is subject to change and should be confirmed with the respective suppliers. Purity levels should be verified by consulting the supplier's certificate of analysis.
Synthesis and Quality Control Considerations
A robust understanding of the synthetic route to this compound is essential for anticipating potential impurities that could affect its reactivity and the outcome of subsequent reactions. The most common laboratory-scale synthesis starts from the commercially available 6-bromo-2-methyl-1,3-benzoxazole.
Synthesis of the Precursor: 6-bromo-2-methyl-1,3-benzoxazole
The precursor is typically synthesized via the condensation of 4-bromo-2-aminophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.
Borylation via Lithium-Halogen Exchange
The conversion of the aryl bromide to the boronic acid is commonly achieved through a lithium-halogen exchange followed by quenching with a borate ester. This method, while effective, can present challenges and introduce specific impurities.
A general, yet illustrative, procedure is as follows:
-
Lithiation: 6-bromo-2-methyl-1,3-benzoxazole is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to effect the lithium-halogen exchange, forming the highly reactive 6-lithio-2-methyl-1,3-benzoxazole intermediate.
-
Borylation: The organolithium intermediate is then quenched by the addition of a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The reaction mixture is allowed to slowly warm to room temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.
Caption: Synthetic pathway to this compound.
Potential Impurities and Purification
The primary impurities to be aware of when using this boronic acid are:
-
Homocoupling byproducts: Formed from the reaction of the organolithium intermediate with the starting aryl bromide.
-
Debrominated starting material: Resulting from quenching of the organolithium intermediate with trace amounts of water.
-
Boronic acid anhydrides (boroxines): Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. While often in equilibrium with the monomeric form in solution, their presence can affect stoichiometry.
-
Residual inorganic salts: From the workup and purification steps.
Purification is typically achieved by recrystallization or column chromatography. For quality control, ¹H and ¹¹B NMR spectroscopy, along with LC-MS, are essential to confirm the structure and purity of the material.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance. This compound is an excellent substrate for these reactions, enabling the construction of biaryl and heteroaryl structures that are prevalent in many kinase inhibitors and other drug candidates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is based on established methods for coupling nitrogen-containing heterocycles.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2-methylbenzoxazole moiety, readily incorporated using the title boronic acid, is a key structural feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Aurora Kinase Inhibitors: Benzoxazole-containing compounds have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division. Inhibition of these kinases is a promising strategy for cancer therapy.[1]
-
FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The benzoxazole scaffold has been incorporated into molecules designed to target both wild-type and mutant forms of FLT3.
The ability to rapidly synthesize a diverse array of biaryl and heteroaryl compounds using this compound allows for extensive structure-activity relationship (SAR) studies, accelerating the discovery of novel drug candidates.
Conclusion
This compound is a commercially accessible and highly valuable reagent for drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex molecules containing the privileged 2-methylbenzoxazole scaffold. A thorough understanding of its synthesis, potential impurities, and optimal reaction conditions is crucial for its effective application in the laboratory. The continued use of this building block is expected to contribute significantly to the development of new therapeutic agents, particularly in the area of kinase inhibition.
References
- 1. 866332-15-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [benchchem.com]
- 4. 2-Methylbenzoxazole-6-boronic Acid 95% | CAS: 866332-15-2 | AChemBlock [achemblock.com]
- 5. (2-Methylbenzo[d]oxazol-6-yl)boronic acid | 866332-15-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Data of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzoxazole core, combined with the versatile reactivity of the boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials. The boronic acid group can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with aryl and vinyl halides.
A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on a combination of data from closely related analogues and fundamental principles of spectroscopy, offering a robust framework for researchers working with this molecule.
Molecular Structure and Numbering
For clarity in the spectral assignments, the following IUPAC numbering system for the this compound molecule will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the methyl protons, the aromatic protons on the benzoxazole ring, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (on C2) | ~2.6 | Singlet (s) | 3H |
| H4 | ~7.8 | Doublet (d) | 1H |
| H5 | ~7.6 | Doublet (d) | 1H |
| H7 | ~7.9 | Singlet (s) | 1H |
| B(OH)₂ | ~8.1 | Broad Singlet (br s) | 2H |
Interpretation and Rationale:
-
Methyl Protons (C2-CH₃): The methyl group at the 2-position of the benzoxazole ring is expected to appear as a sharp singlet around 2.6 ppm. This is consistent with the chemical shift of the methyl protons in 2-methylbenzoxazole.
-
Aromatic Protons (H4, H5, H7): The aromatic region will display signals for the three protons on the benzene ring. H7, being adjacent to the electron-withdrawing boronic acid group and deshielded by the benzoxazole ring, is expected to be the most downfield-shifted aromatic proton, likely appearing as a singlet or a narrowly split doublet. H4 and H5 will likely appear as doublets due to coupling with each other. The exact positions will depend on the electronic influence of the boronic acid and the fused oxazole ring.
-
Boronic Acid Protons (B(OH)₂): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet in the downfield region (around 8.1 ppm in DMSO-d₆). The broadness is due to chemical exchange with residual water and quadrupolar broadening from the boron nucleus. This signal will disappear upon the addition of D₂O, a key diagnostic test.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~14 |
| C6 (ipso-carbon) | ~130 (broad) |
| C4, C5, C7 | 110 - 135 |
| C3a, C7a | 140 - 152 |
| C2 | ~165 |
Interpretation and Rationale:
-
Methyl Carbon (C2-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 14 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm. The carbon atom directly attached to the boron (C6) is expected to have a broad signal due to quadrupolar relaxation of the ¹¹B nucleus and its chemical shift is often difficult to pinpoint precisely but is predicted to be around 130 ppm. The other aromatic carbons (C4, C5, C7) will have distinct signals in the 110-135 ppm range.
-
Benzoxazole Core Carbons: The carbons of the benzoxazole ring system (C2, C3a, and C7a) will be deshielded. C2, being part of the C=N bond, will be the most downfield-shifted carbon, appearing around 165 ppm. The bridgehead carbons, C3a and C7a, are expected in the 140-152 ppm region.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the labile B(OH)₂ protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the O-H, C-H, C=N, C-O, and B-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretching (boronic acid, hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Weak | Aliphatic C-H stretching (methyl) |
| ~1620 | Medium | C=N stretching (benzoxazole) |
| ~1580, ~1470 | Medium | C=C stretching (aromatic ring) |
| 1380 - 1330 | Strong | B-O stretching |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (benzoxazole) |
| ~750 | Strong | O-B-O out-of-plane deformation |
Interpretation and Rationale:
-
O-H Stretching: A prominent, broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.[1][2]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the weaker aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
Benzoxazole Ring Vibrations: The C=N stretching of the oxazole ring will give rise to a medium intensity band around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1580 and 1470 cm⁻¹. The strong C-O-C stretching of the ether linkage in the benzoxazole ring is expected in the 1250-1200 cm⁻¹ region.
-
Boronic Acid Vibrations: A strong band in the 1380-1330 cm⁻¹ region is characteristic of the B-O stretching vibration.[3] Additionally, an out-of-plane O-B-O deformation is typically observed around 750 cm⁻¹.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration in the gas phase to form cyclic trimers known as boroxines. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing boronic acids, often minimizing this issue.
Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 178. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 176.
-
Boroxine Formation: It is possible to observe the protonated boroxine trimer at m/z 480 ([3M - 3H₂O + H]⁺). The presence of this ion can be diagnostic for boronic acids.
Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺ at m/z 178)
Caption: Predicted fragmentation pathway of protonated this compound.
Interpretation of Fragmentation:
-
Loss of Water (m/z 160): A common initial fragmentation step for protonated boronic acids is the loss of a water molecule (18 Da) to form a borinyl cation.
-
Loss of Carbon Monoxide (m/z 132): Subsequent fragmentation could involve the loss of carbon monoxide (28 Da) from the benzoxazole ring.
-
Further Fragmentation (m/z 104): Further fragmentation of the benzoxazole ring could lead to the loss of HCN (27 Da).
Experimental Protocol for MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification (LC-MS).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern. This involves selecting the ion of interest (e.g., m/z 178), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular weight and interpret the fragmentation pattern to confirm the structure.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. By understanding these characteristic spectral features, researchers and scientists can confidently identify and characterize this important synthetic building block. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data, which is fundamental to ensuring the integrity and success of research and development endeavors in medicinal chemistry and beyond. The combination of these spectroscopic techniques provides a powerful and complementary approach to the complete structural elucidation of this compound.
References
A Technical Guide to the Stability and Storage of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Introduction
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a heterocyclic arylboronic acid of significant interest in medicinal chemistry and drug discovery.[1] Its utility primarily lies in its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures.[1] The benzoxazole moiety is a privileged scaffold in pharmaceutical development, often enhancing a molecule's binding affinity and metabolic stability.[1] Given its crucial role in the synthesis of potential therapeutic agents, a thorough understanding of the stability and optimal storage conditions for this compound is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results.
This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines recommended storage and handling protocols, and details experimental procedures for assessing its purity and degradation over time.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Appearance | Typically a solid[2] |
| General Class | Arylboronic Acid |
Caption: Chemical structure of this compound.
Factors Influencing Stability
The stability of arylboronic acids, including this compound, is influenced by several environmental factors. Degradation can compromise the purity of the material, leading to reduced yields in synthetic applications and the introduction of impurities into final products.
Oxidation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process, known as deboronation, is often mediated by reactive oxygen species. The electron-rich nature of the benzoxazole ring system may influence the rate of this degradation pathway.
Dehydration and Trimerization (Anhydride Formation)
Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate stoichiometry in reactions if not accounted for.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This is often catalyzed by acids or bases and can be accelerated by heat.
Light Sensitivity
While not universally documented for all boronic acids, some organic molecules are sensitive to light, which can catalyze degradation pathways. A safety data sheet for a similar compound suggests storing it in the dark, indicating potential light sensitivity for this class of compounds.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The following recommendations are based on best practices for arylboronic acids and information from safety data sheets for related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C)[3][4] | Reduces the rate of chemical degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[4][5] | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Light | Store in an amber vial or in the dark | Protects against potential light-catalyzed degradation. |
| Container | Tightly sealed container[3][5][6][7] | Prevents the ingress of moisture and air. |
| Handling | Handle in a well-ventilated area or glovebox. Avoid dust formation.[7][8] | Minimizes inhalation and contact. Handling under inert gas is ideal. |
Experimental Protocols for Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period.
Purity Determination by ¹H NMR Spectroscopy
Objective: To determine the purity of the boronic acid and identify potential degradation products.
Methodology:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the parent compound and any new signals that may indicate the presence of impurities, such as the corresponding phenol (from oxidation) or the deboronated benzoxazole.
-
Integration of the signals can provide a semi-quantitative measure of purity.
Water Content by Karl Fischer Titration
Objective: To quantify the water content, which can influence stability and reactivity.
Methodology:
-
Use a calibrated Karl Fischer titrator.
-
Accurately weigh a sample of the boronic acid and introduce it into the titration vessel.
-
Perform the titration according to the instrument's standard operating procedure.
-
The result will provide the percentage of water in the sample, which can help assess the extent of hydration or the presence of the boroxine form.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of the compound under defined storage conditions over time.
Methodology:
-
Divide a homogenous batch of this compound into multiple aliquots in appropriate storage containers (e.g., amber glass vials with inert gas overlay).
-
Store the aliquots under the recommended conditions (2-8 °C, dark, inert atmosphere).
-
Establish a testing schedule (e.g., initial, 3 months, 6 months, 1 year, 2 years).
-
At each time point, analyze one aliquot for purity (¹H NMR), appearance, and water content (Karl Fischer).
-
Document all results meticulously to track any changes over time.
Caption: Workflow for a long-term stability study of this compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is key to interpreting stability data and troubleshooting synthetic procedures.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a valuable reagent in modern synthetic chemistry. Its stability is critical for achieving reliable and reproducible results. By adhering to the storage and handling conditions outlined in this guide—namely, refrigeration, storage under an inert atmosphere, and protection from light—researchers can significantly prolong the shelf-life and maintain the high purity of this compound. Regular analytical testing is recommended to ensure the quality of the material, particularly for long-term storage or before use in sensitive applications.
References
- 1. This compound [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Organic Chemist's Guide to Benzoxazole Boronic Acids: A Technical Primer for Synthesis and Application
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of key structural motifs is paramount to the design of novel functional molecules. This guide delves into the chemistry of benzoxazole boronic acids, a class of reagents that marries the rich biological and material science applications of the benzoxazole heterocycle with the unparalleled synthetic versatility of the boronic acid functional group.
Benzoxazoles, bicyclic aromatic compounds containing a fused benzene and oxazole ring, are integral components of numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their planar structure and hydrogen bond accepting capabilities allow for potent interactions with various biological targets.[3][4] On the other hand, boronic acids and their derivatives have revolutionized carbon-carbon and carbon-heteroatom bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] Their general stability, low toxicity, and broad functional group tolerance have established them as indispensable tools for synthetic chemists.[8]
This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of benzoxazole boronic acids, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will explore not only their preparation but also their strategic deployment in cornerstone cross-coupling reactions, providing a validated framework for their use as powerful building blocks in the construction of complex molecular architectures.
Section 1: The Benzoxazole Boronic Acid Toolkit: Synthesis and Stability
The utility of any building block begins with its accessibility and reliability. Benzoxazole boronic acids are typically prepared as their more stable boronate ester derivatives, most commonly the pinacol ester, which serves as a robust, crystalline solid that is amenable to storage and handling.
Core Synthesis Strategy: Miyaura Borylation
The most prevalent and efficient method for the synthesis of aryl boronic esters is the palladium-catalyzed Miyaura borylation. This reaction couples a halo-benzoxazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The choice of starting material, a halogenated benzoxazole, is critical as it dictates the final position of the boronic acid functionality.
Experimental Protocol: Synthesis of Benzo[d]oxazol-5-ylboronic Acid Pinacol Ester
This protocol details a representative synthesis starting from 5-chlorobenzoxazole.
-
Reaction Scheme:
Figure 1: Miyaura Borylation for Benzoxazole Boronic Ester Synthesis. -
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-chlorobenzo[d]oxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired benzoxazole boronic acid pinacol ester as a solid.
-
-
Causality and Insights:
-
The Base: Potassium acetate (KOAc) is a crucial component, acting as a mild base that is believed to facilitate the transmetalation step of the catalytic cycle.
-
The Catalyst: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf is critical for achieving high efficiency in the cross-coupling of the diboron reagent.
-
Inert Conditions: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesired side reactions, including oxidation of the boronic acid product. Therefore, maintaining an inert atmosphere and using degassed solvents is essential for reproducibility and high yields.
-
Stability and Handling: The Chemist's Responsibility
While boronic acid pinacol esters are significantly more stable than their corresponding free boronic acids, they are not indefinitely inert.
-
Hydrolytic Stability: Pinacol esters can slowly hydrolyze back to the free boronic acid in the presence of water, especially under acidic or basic conditions. For long-term storage, they should be kept in a desiccator.
-
Oxidative Stability: Boronic acids are susceptible to oxidation.[9][10] While less of a concern for the pinacol-protected form, care should be taken to store them away from strong oxidizing agents. The MIDA (N-methyliminodiacetic acid) boronate esters have been developed as an exceptionally air-stable alternative for particularly sensitive boronic acids, offering a slow-release profile under specific basic conditions.[11]
-
Protodeboronation: This is a common decomposition pathway for many heteroaryl boronic acids, where the C-B bond is cleaved by a proton source.[11] This process is often accelerated by heat and the presence of base.[12] Using the boronic acid derivative as its pinacol ester and carefully controlling reaction conditions can minimize this side reaction.
| Derivative Type | Relative Stability | Common Use Case | Key Consideration |
| Free Boronic Acid | Low | Direct use in some couplings | Prone to dehydration (forming boroxines) and protodeboronation. Often used fresh. |
| Pinacol Ester | High | Standard for synthesis and storage | Crystalline, stable to chromatography, but requires activation/hydrolysis in situ for some reactions.[7][13] |
| MIDA Ester | Very High | Unstable heteroaryl boronic acids | Offers slow, controlled release of the boronic acid under basic conditions, minimizing decomposition.[11] |
Section 2: The Power of Coupling: Building Molecules with Benzoxazole Boronic Acids
The primary synthetic value of benzoxazole boronic acids lies in their application as nucleophilic partners in palladium- and copper-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Reaction: Forging C-C Bonds
The Suzuki-Miyaura coupling is the cornerstone application for benzoxazole boronic acids, enabling the formation of a C-C bond between the benzoxazole core and a variety of sp²-hybridized carbons (aryl, heteroaryl, vinyl halides, or triflates).[5][6] This reaction is fundamental to the synthesis of biaryl structures prevalent in pharmaceuticals and organic materials.[3][14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of Benzo[d]oxazol-5-ylboronic Acid Pinacol Ester with an Aryl Bromide
-
Reaction Scheme:
Figure 2: General Workflow for Suzuki-Miyaura Coupling. -
Methodology:
-
Setup: In a reaction vessel, combine the benzoxazole boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and an aqueous solution of the base.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
-
-
Causality and Insights:
-
The Base is Not Just a Base: The base plays a multifaceted role. It is required to activate the boronic acid derivative, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which is the active species in the transmetalation step of the catalytic cycle.[8] The choice of base can significantly impact the reaction rate and outcome.
-
The Ligand Matters: For challenging substrates, such as electron-rich or sterically hindered aryl halides, more sophisticated catalyst systems involving specialized phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps.[16]
-
Heteroaryl Challenges: Heteroaryl boronic acids, like those derived from benzoxazole, can sometimes be challenging substrates due to their potential to coordinate with the palladium center or undergo decomposition.[11][12] The use of pinacol esters and carefully optimized conditions are key to success.
-
The Chan-Lam Coupling: Forging C-N and C-O Bonds
While the Suzuki-Miyaura reaction is paramount for C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, complementary method for forming C-N and C-O bonds using boronic acids.[17][18] This copper-catalyzed reaction couples the benzoxazole boronic acid with amines, amides, or alcohols, and notably, can often be run under mild, aerobic conditions.[9][16][19]
Experimental Protocol: Chan-Lam N-Arylation of an Amine with a Benzoxazole Boronic Acid
-
Reaction Scheme:
Figure 3: General Workflow for Chan-Lam N-Arylation. -
Methodology:
-
Setup: To a flask open to the air, add the benzoxazole boronic acid (1.0-1.5 equiv), the amine or alcohol (1.0 equiv), and a copper(II) salt, typically copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv, or catalytic amounts).
-
Solvent and Base: Add a suitable solvent such as dichloromethane (DCM) or toluene, and a base like pyridine or triethylamine. Molecular sieves can be added to remove water.
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Causality and Insights:
-
The Copper Catalyst: The reaction proceeds through a proposed Cu(III) intermediate. The copper catalyst first undergoes transmetalation with the boronic acid, followed by coordination of the amine/alcohol and subsequent reductive elimination to form the product.[9]
-
Role of Oxygen: Unlike palladium-catalyzed reactions, the Chan-Lam coupling often utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination, allowing for catalytic versions of the reaction.
-
Scope: The Chan-Lam coupling is remarkably tolerant of a wide range of N-H and O-H nucleophiles, including primary and secondary amines, anilines, amides, carbamates, and phenols, making it a highly versatile tool for late-stage functionalization.[17]
-
Section 3: Applications in Medicinal Chemistry and Beyond
The ability to synthetically access substituted benzoxazoles in a modular fashion via their boronic acid derivatives is of immense value in drug discovery. It allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[6][14] By varying the aryl halide in a Suzuki-Miyaura coupling or the amine/alcohol in a Chan-Lam coupling, chemists can systematically probe different regions of chemical space to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
For example, the synthesis of inhibitors for enzymes like protein kinases or receptors often involves biaryl scaffolds. A synthetic route employing a benzoxazole boronic acid allows for the facile introduction of diverse aromatic and heteroaromatic groups at a specific position on the benzoxazole core, a strategy that has been successfully applied to the synthesis of bioactive molecules targeting various diseases.[3][14][20]
Conclusion
Benzoxazole boronic acids represent a powerful and versatile class of reagents at the nexus of heterocyclic chemistry and modern synthetic methodology. Their stability as pinacol esters, coupled with their reliable reactivity in cornerstone C-C and C-X bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings, provides chemists with a robust platform for the construction of complex, high-value molecules. A thorough understanding of their synthesis, handling, and the mechanistic nuances of their coupling reactions, as outlined in this guide, is essential for leveraging their full potential in the fields of drug discovery, materials science, and beyond.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 14. mdpi.com [mdpi.com]
- 15. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pjps.pk [pjps.pk]
role of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid as a synthetic intermediate
An In-Depth Technical Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: A Cornerstone Intermediate in Modern Synthesis
Executive Summary: In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, and among them, this compound stands out as a critical synthetic intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism, and application of this versatile building block. We will delve into the causality behind its primary utility in palladium-catalyzed cross-coupling reactions, offer detailed experimental protocols, and explore its role in the synthesis of high-value compounds, grounding all claims in authoritative references.
The Strategic Importance of the 2-Methylbenzoxazole Moiety
A Privileged Scaffold in Medicinal Chemistry
The benzoxazole ring system is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence is due to a unique combination of properties: it is a rigid, planar, and lipophilic structure that is metabolically stable. The 2-methylbenzoxazole core, in particular, is often employed as a bioisostere for amide or ester groups, capable of participating in hydrogen bonding and enhancing a molecule's binding affinity to biological targets.[3] This makes it a "privileged scaffold"—a molecular framework that is repeatedly found in successful drug candidates across various therapeutic areas, including oncology, and infectious and inflammatory diseases.[2][4]
Boronic Acids: The Versatile Linchpin of C-C Bond Formation
First synthesized in 1860, boronic acids have become foundational reagents in organic synthesis.[5] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[5] Their most prominent role is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][6] The boronic acid functional group serves as a nucleophilic partner, enabling the precise and efficient linkage of molecular fragments under mild conditions.
This compound strategically combines the desirable benzoxazole scaffold with the synthetic flexibility of a boronic acid, providing a direct route to introduce this valuable moiety into complex target molecules.[3]
Physicochemical Profile and Synthesis
Core Properties
A clear understanding of the reagent's properties is the first step in successful experimental design.
| Property | Value | Reference |
| CAS Number | 866332-15-2 | [3] |
| Molecular Formula | C₈H₈BNO₃ | [7] |
| Molecular Weight | approx. 177.0 g/mol | [3][7] |
| Appearance | Typically a solid | [7] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [3] |
Synthetic Pathway
The preparation of this compound is a multi-step process that begins with the formation of the core benzoxazole ring system.
Diagram 1: Synthesis of the Benzoxazole Core
Caption: Formation of the 2-methylbenzoxazole precursor.
The most common and direct method for creating the 2-methylbenzoxazole core involves the condensation of a 2-aminophenol with acetic acid or its derivatives.[8] Once the core heterocycle is formed, the boronic acid moiety is introduced, typically at the 6-position. This is often achieved through a palladium-catalyzed borylation reaction (e.g., Miyaura borylation) using a boron source like bis(pinacolato)diboron, followed by hydrolysis to yield the free boronic acid.[3][9]
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The primary utility of this compound is realized in the Suzuki-Miyaura cross-coupling, a process that hinges on a palladium catalytic cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a new, planar Palladium(II) complex.
-
Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium center. The base is critical here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the transfer of the 2-methylbenzoxazole group to the palladium, displacing the halide.[3][9]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the Palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Causality of Component Selection
The success of the reaction is not accidental; it is a direct result of the rational selection of each component.
| Component | Role & Rationale | Common Examples |
| Palladium Catalyst | The engine of the catalytic cycle. The choice of ligands (L) modulates the catalyst's stability and reactivity. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Base | Activates the boronic acid for transmetalation. Stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups. | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK |
| Solvent | Solubilizes reactants and allows for heating. Aprotic polar solvents are common, often with water to aid in dissolving the base and boronate. | Dioxane/H₂O, Toluene, DMF, THF |
| Organohalide | The electrophilic partner. Reactivity order: I > Br > Cl >> F. Aryl or vinyl triflates are also effective. | Aryl bromides, heteroaryl chlorides |
A Practical Guide to Implementation
General Workflow for Suzuki-Miyaura Coupling
Diagram 3: Experimental Workflow
Caption: A typical laboratory workflow for Suzuki coupling.
Detailed Step-by-Step Methodology
Objective: To synthesize 6-(4-methoxyphenyl)-2-methyl-1,3-benzoxazole via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
1-bromo-4-methoxybenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and 1-bromo-4-methoxybenzene.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the potassium carbonate.
-
Solvent Addition: Add the 4:1 mixture of dioxane and water. Stir the mixture and bubble the inert gas through the solvent for an additional 15 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Introduction: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Outlook
The utility of this compound is firmly established in Suzuki-Miyaura coupling. However, its role as a synthetic intermediate continues to expand. It can participate in other metal-catalyzed reactions, such as Chan-Evans-Lam (C-N/C-O coupling) reactions, and can be used in the synthesis of polymers and functional materials. As the demand for novel, complex heterocyclic compounds grows in both pharmaceutical and materials science research, the importance of well-designed, versatile building blocks like this compound will only increase, solidifying its position as a cornerstone of modern synthetic strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. This compound [benchchem.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Pharmacological Versatility of Benzoxazole Derivatives: A Technical Guide to Their Biological Activities
Abstract
The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad and potent biological activities.[3] This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological potential of benzoxazole derivatives, with a specific focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each biological activity, we will delve into the underlying mechanisms of action, supported by detailed signaling pathways, and provide robust, step-by-step experimental protocols for their evaluation in a research and drug development setting. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this versatile chemical entity.
Introduction: The Benzoxazole Core
Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic compound.[4] Its structural similarity to naturally occurring biomolecules, such as the nucleic acid bases adenine and guanine, is believed to contribute to its ability to interact with various biopolymers, conferring a wide range of biological activities.[5][6] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of derivatives with enhanced potency and selectivity.[1][7] This guide will explore four key areas of biological activity where benzoxazole derivatives have shown significant promise.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as angiogenesis and apoptosis.[4][10]
Mechanism of Action: Inhibition of Angiogenesis and Induction of Apoptosis
A primary mechanism through which certain benzoxazole derivatives exert their anticancer effects is by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12] By blocking VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors.
Another critical anticancer mechanism is the induction of apoptosis, or programmed cell death.[4] Benzoxazole derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, leading to the systematic dismantling of cancer cells.[1][13]
Below is a diagram illustrating the inhibition of VEGFR-2 signaling and the induction of apoptosis by benzoxazole derivatives.
Caption: Anticancer mechanisms of benzoxazole derivatives.
Quantitative Data: Cytotoxicity of Benzoxazole Derivatives
The in vitro anticancer activity of benzoxazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12l | HepG2 (Liver) | 10.50 | [4] |
| Compound 12l | MCF-7 (Breast) | 15.21 | [4] |
| Compound 14a | HepG2 (Liver) | 3.95 | [14] |
| Compound 14a | MCF-7 (Breast) | 4.05 | [14] |
| Compound 14g | MCF-7 (Breast) | 5.8 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole derivative in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[17][18][19]
Mechanism of Action: Inhibition of DNA Gyrase
A key target for the antibacterial action of some benzoxazole derivatives is DNA gyrase.[13][20] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[16][21] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.
The following diagram illustrates the inhibition of DNA gyrase by benzoxazole derivatives.
Caption: Inhibition of bacterial DNA gyrase.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of benzoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound B7 | P. aeruginosa isolate | 16 | [17] |
| Compound B11 | P. aeruginosa isolate | 16 | [17] |
| Unnamed Derivative | C. albicans isolate | 16 | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[22][23][24]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[25]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the benzoxazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium overnight.
-
Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the benzoxazole derivative in which there is no visible growth.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties.[7][26]
Mechanism of Action: Inhibition of COX-2 and MD2
The anti-inflammatory effects of benzoxazole derivatives can be attributed to their ability to inhibit key inflammatory mediators. One such target is Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are potent inflammatory molecules.[11][26][27]
Additionally, some benzoxazole derivatives have been shown to inhibit Myeloid Differentiation Protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4).[5] The MD2-TLR4 complex recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory signaling cascade.
The diagram below illustrates the inhibition of the COX-2 and MD2-TLR4 signaling pathways.
Caption: Anti-inflammatory mechanisms of benzoxazole derivatives.
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory activity of benzoxazole derivatives can be assessed both in vitro and in vivo.
| Derivative | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| Compound 3g | IL-6 Inhibition | 5.09 | [5] |
| Compound 3d | IL-6 Inhibition | 5.43 | [5] |
| Compound 3c | IL-6 Inhibition | 10.14 | [5] |
| Compound 2a | Carrageenan-induced paw edema | Significant inhibition | [11] |
| Compound 2b | Carrageenan-induced paw edema | Significant inhibition | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.
-
-
Compound Administration:
-
Administer the benzoxazole derivative orally or intraperitoneally at a predetermined dose.
-
The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Antiviral Activity: A Frontier in Benzoxazole Research
The exploration of benzoxazole derivatives as antiviral agents is a growing area of research, with promising activity reported against various viruses.
Mechanism of Action: Interference with the Viral Life Cycle
The antiviral mechanism of benzoxazole derivatives can involve interference with various stages of the viral life cycle, including attachment, entry, uncoating, replication, assembly, and release.[20] Some derivatives have been shown to bind to viral proteins, such as the coat protein of Tobacco Mosaic Virus (TMV), thereby inhibiting viral assembly and replication.
The following diagram provides a generalized overview of the viral life cycle and potential points of inhibition by benzoxazole derivatives.
Caption: Potential antiviral targets in the viral life cycle.
Quantitative Data: Antiviral Efficacy
The antiviral activity of benzoxazole derivatives is often expressed as the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%.
| Derivative | Virus | Activity | EC₅₀ (µg/mL) | Reference |
| X17 | Tobacco Mosaic Virus (TMV) | Curative | 127.6 | |
| X17 | Tobacco Mosaic Virus (TMV) | Protective | 101.2 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound in vitro.[2]
Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the benzoxazole derivative in a serum-free medium.
-
Prepare a virus stock of known titer.
-
-
Infection and Treatment:
-
Remove the culture medium from the cells and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the benzoxazole derivative.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for viral replication until plaques are visible in the virus control wells (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a dye like crystal violet. The viable cells will be stained, while the plaques will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value.
-
Conclusion and Future Perspectives
Benzoxazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their potential for the development of new therapeutics. The ability to readily modify the benzoxazole scaffold provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the full therapeutic potential of this remarkable heterocyclic system, focusing on the elucidation of novel mechanisms of action, the identification of new molecular targets, and the development of derivatives with improved clinical profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and advancement of benzoxazole derivatives in the field of drug discovery.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 7. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 11. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 12. Viral replication - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. childrenshospital.org [childrenshospital.org]
- 15. immunology.org [immunology.org]
- 16. DNA gyrase - Wikipedia [en.wikipedia.org]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. Viral Life Cycle Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. microbenotes.com [microbenotes.com]
Methodological & Application
detailed protocol for Suzuki coupling using (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
An Application Guide for the Synthesis of Biaryl Compounds Utilizing (2-Methyl-1,3-benzoxazol-6-yl)boronic acid via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of the Benzoxazole Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and operational simplicity.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a particularly valuable building block: This compound . The benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its presence in a molecule can enhance binding affinity to biological targets, improve metabolic stability, and serve as a bioisostere for amide groups.[4] Consequently, this specific boronic acid is a crucial intermediate for accessing novel biaryl and heteroaryl structures in drug discovery programs, with notable potential in the development of anticancer agents.[4][5]
This document serves as a detailed protocol and application note for researchers, providing not only a step-by-step procedure but also the underlying mechanistic principles and strategic considerations for optimizing the Suzuki-Miyaura coupling with this important reagent.
Mechanistic Underpinnings: The "Why" Behind the Protocol
A successful Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle.[2] Understanding this cycle is critical for rational troubleshooting and optimization. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond. This forms a high-valent Pd(II) intermediate. The rate of this step is influenced by the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium catalyst.[6]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is critically dependent on activation of the boronic acid by a base.[1] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate), which readily transfers its aryl group to the palladium.[7]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Special Considerations for Heteroaryl Boronic Acids
While powerful, the Suzuki coupling of heteroaryl boronic acids like this compound presents unique challenges.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[8][9] This is more common with electron-rich or unstable heteroaryl boronic acids.
-
Catalyst Inhibition: The Lewis basic nitrogen atom within the benzoxazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation or slowing the reaction.[9]
To overcome these challenges, modern catalyst systems employing bulky, electron-rich phosphine ligands are often required. These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the rate of protodeboronation and minimize catalyst inhibition.[6][10]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equivalent)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., Potassium Phosphate, K₃PO₄) (2.0-3.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Silica Gel for column chromatography
Equipment
-
Schlenk flask or reaction vial with a Teflon-lined cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (0.02 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C).[9] Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Strategy for Reaction Optimization
Achieving high yields and purity often requires systematic optimization of reaction parameters.[3] A logical workflow should be employed to efficiently identify the ideal conditions for a specific substrate combination.
Key Parameters for Screening
The following table summarizes the crucial variables and provides rationale for their selection, forming the basis of an effective optimization screen.[11][12]
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Pd Precatalyst/Ligand | XPhos Pd G3 (2 mol%) | Modern phosphine ligands are crucial for coupling heteroaryl boronic acids.[6][8] Screen other ligands (e.g., SPhos, RuPhos) if the reaction is sluggish. |
| Base | K₃PO₄ (2.5 eq.) | The base is essential for activating the boronic acid.[7] Softer bases like K₃PO₄ or K₂CO₃ are often effective.[13] If protodeboronation is an issue, a weaker base might be beneficial. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A polar aprotic solvent is needed to solubilize the reactants, while water is required for the base.[14][15] Other solvents like THF or DMF can be screened. |
| Temperature | 80 °C | Higher temperatures increase reaction rates but can also accelerate decomposition of unstable boronic acids.[8] If protodeboronation is observed, lowering the temperature is a key strategy. |
| Concentration | 0.2 M | Higher concentrations can favor the desired bimolecular coupling over unimolecular decomposition pathways. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor choice of ligand/base.3. Catalyst inhibition by the substrate. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Screen different ligands and bases (see optimization table).3. Increase catalyst loading or switch to a more robust catalyst system. |
| Significant Protodeboronation | 1. Boronic acid instability.2. Reaction temperature is too high.3. Base is too strong or reaction time is too long. | 1. Use the boronic acid immediately after weighing; consider using a more stable derivative like a MIDA boronate.[8]2. Lower the reaction temperature.[10]3. Use a weaker base (e.g., K₂CO₃) and monitor the reaction to avoid excessive heating time. |
| Formation of Homocoupled Products | 1. Oxidative homocoupling of the boronic acid.2. Side reactions from the organohalide. | 1. Ensure the reaction is strictly anaerobic.2. Lower the reaction temperature and ensure the correct stoichiometry is used. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful method for constructing molecules of high value to the pharmaceutical and materials science sectors. Success with this heteroaromatic substrate hinges on a solid understanding of the reaction mechanism and the strategic selection of a modern catalyst system designed to overcome the inherent challenges of protodeboronation and potential catalyst inhibition. By following the detailed protocol and employing the systematic optimization workflow presented, researchers can reliably access complex biaryl structures and accelerate their discovery programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. This compound [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 2-methyl-1,3-benzoxazole moiety has emerged as a "privileged scaffold," a structural motif frequently identified in biologically active compounds. Its prevalence stems from its ability to act as a bioisostere for amide bonds, enhancing metabolic stability and oral bioavailability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a key reagent that provides medicinal chemists with a versatile and efficient tool to incorporate this valuable fragment into complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth exploration of the applications of this boronic acid in medicinal chemistry, complete with detailed protocols and expert insights into its strategic deployment in drug development programs.
Core Applications in Medicinal Chemistry
The incorporation of the 2-methyl-1,3-benzoxazole unit via its corresponding boronic acid has been instrumental in the development of a diverse array of therapeutic agents. The unique electronic and structural characteristics of this moiety contribute to the biological activity of the parent molecule, leading to advancements in several key therapeutic areas.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2] The benzoxazole scaffold has proven to be a highly effective component in the design of potent and selective kinase inhibitors.
Application Focus: Development of c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key players in cellular responses to stress, inflammation, and apoptosis.[3] JNK3, in particular, is predominantly expressed in the brain and has been implicated in neurodegenerative diseases, making it an attractive therapeutic target.[3] The 2-methyl-1,3-benzoxazole moiety can be strategically employed to occupy specific pockets within the ATP-binding site of kinases like JNK3, contributing to both potency and selectivity.
A common synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable heteroaryl halide, such as a substituted pyrazole, to generate the final inhibitor.
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step protocols for the application of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a 6-(Pyrazol-4-yl)-2-methyl-1,3-benzoxazole Kinase Inhibitor Scaffold via Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a key structural motif found in a number of kinase inhibitors.
Reaction Principle:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| 4-Bromo-1H-pyrazole | 2075-46-9 | 146.96 | 1.0 | 1.0 | 147 mg |
| This compound | 866332-15-2 | 176.97 | 1.2 | 1.2 | 212 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 | 212 mg |
| 1,4-Dioxane | 123-91-1 | - | - | - | 8 mL |
| Water (degassed) | 7732-18-5 | - | - | - | 2 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-pyrazole (147 mg, 1.0 mmol), this compound (212 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Expert Insight: Using a slight excess (1.2 equivalents) of the boronic acid helps to drive the reaction to completion, compensating for any potential protodeboronation, a common side reaction with heteroaryl boronic acids.[4]
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Expert Insight: Pd(PPh₃)₄ is a reliable and versatile catalyst for a wide range of Suzuki couplings. For nitrogen-containing heterocycles, which can sometimes coordinate to and inhibit the catalyst, a slightly higher catalyst loading (5 mol%) is often a good starting point to ensure efficient turnover.[5][6]
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Expert Insight: A mixture of an organic solvent like dioxane and water is standard for Suzuki couplings. Water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the active boronate species. Degassing the solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Place the flask under a nitrogen or argon atmosphere and heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-6-(1H-pyrazol-4-yl)-1,3-benzoxazole.
Self-Validating System:
-
Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Yield Calculation: An efficient reaction should provide a yield of >70%. Lower yields may indicate issues with catalyst activity, incomplete reaction, or side reactions like protodeboronation.
-
Troubleshooting: If the reaction is sluggish or incomplete, consider using a different palladium source and ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or a different solvent system (e.g., toluene/water or DMF/water). For particularly challenging couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be explored.[4]
Application Note: A Potent Kinase Inhibitor Scaffold
Compound: 2-Methyl-6-(1H-pyrazol-4-yl)-1,3-benzoxazole
Biological Target: c-Jun N-terminal Kinase 3 (JNK3)
Summary: The synthesized compound, featuring the 2-methyl-1,3-benzoxazole moiety linked to a pyrazole ring, represents a core scaffold for a class of potent and selective JNK3 inhibitors.[3] The benzoxazole nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for Type I kinase inhibitors. The 2-methyl group can provide favorable van der Waals interactions, while the pyrazole moiety can be further functionalized to enhance potency and selectivity.
Representative Biological Data:
| Compound Scaffold | Target Kinase | IC₅₀ (nM) |
| 4-(Pyrazol-3-yl)-pyridine based inhibitor | JNK3 | 630 |
| Optimized 4-(Pyrazol-3-yl)-pyridine inhibitor | JNK3 | <100 |
Data is representative of similar scaffolds reported in the literature.[3]
Caption: Binding Mode of a Benzoxazole-Pyrazole Scaffold in a Kinase Active Site.
Conclusion and Future Outlook
This compound is a testament to the power of strategic building blocks in medicinal chemistry. Its utility in constructing the privileged 2-methyl-1,3-benzoxazole scaffold via the Suzuki-Miyaura coupling has enabled the development of numerous compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable reagent in their own drug discovery endeavors. As our understanding of disease biology deepens, the continued application of such versatile chemical tools will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. This compound [benchchem.com]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid in the Synthesis of Novel Anticancer Agents
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, the benzoxazole ring system has emerged as a "privileged scaffold."[1] This is due to its unique structural and electronic properties, which allow it to serve as a bioisostere for other functional groups, enhancing metabolic stability and binding affinity to biological targets.[1] Cancer, a multifaceted disease characterized by uncontrolled cell proliferation, presents numerous molecular targets for therapeutic intervention.[2][3] Benzoxazole derivatives have demonstrated significant potential as anticancer agents by interacting with a variety of these targets, including critical enzymes like protein kinases.[4]
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a key synthetic intermediate that provides a direct and efficient route to incorporate this valuable pharmacophore into novel molecular entities.[1] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][5] This guide provides an in-depth exploration of the application of this compound in synthesizing potent anticancer agents, focusing on the underlying chemistry, biological mechanisms, and detailed experimental protocols.
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing this compound. This reaction facilitates the formation of a biaryl or heteroaryl structure by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[1][6] The boronic acid group is exceptionally useful in synthesis due to its stability, low toxicity, and the mild reaction conditions required for its use.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with a suitable aryl halide. Note: Reaction conditions, including catalyst, ligand, base, and solvent, may require optimization for specific substrates.[8]
Materials & Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/block or microwave synthesizer
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. For conventional heating, temperatures may range from 80-110 °C for 4-24 hours. For microwave-assisted synthesis, temperatures may be higher (e.g., 100-150 °C) for shorter durations (10-60 minutes).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl compound.
Mechanism of Action: Targeting Key Cancer Pathways
The true power of using this compound lies in the biological activity of the resulting compounds. The benzoxazole moiety is a key feature in a new generation of targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival.[9]
Inhibition of Tyrosine Kinases: A Primary Anticancer Strategy
A prominent mechanism of action for benzoxazole derivatives is the inhibition of tyrosine kinases (TKs).[9] TKs are critical enzymes that regulate cell growth, proliferation, differentiation, and angiogenesis.[9] Their dysregulation is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many potent anticancer agents derived from benzoxazoles function as VEGFR-2 inhibitors.[3][9][10] VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand (VEGF), initiates signaling cascades that promote angiogenesis—the formation of new blood vessels.[2] Tumors require angiogenesis to supply nutrients and oxygen for their growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its activation and shut down downstream signaling.[11]
This inhibition leads to several anticancer effects:
-
Anti-angiogenesis: Prevents the formation of new blood vessels, starving the tumor.
-
Induction of Apoptosis: Triggers programmed cell death.[9]
-
Cell Cycle Arrest: Halts the cell division cycle, often at the G1 or G2/M phase.[10][11]
The apoptotic effect is often mediated by changes in key regulatory proteins. Studies have shown that potent benzoxazole derivatives can lead to the upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of executioner caspases like caspase-3.[9][10]
Caption: Fig 2: Mechanism of Benzoxazole Derivatives as VEGFR-2 Inhibitors
Other Kinase Targets: Beyond VEGFR-2, benzoxazole derivatives have been developed as inhibitors for other kinases crucial to cancer progression, including:
-
c-Met: A receptor tyrosine kinase involved in tumor growth and metastasis.[11]
-
Aurora Kinases: Serine/threonine kinases essential for mitotic progression.[12]
Biological Evaluation: Assessing Anticancer Efficacy
After synthesis and purification, the novel benzoxazole derivatives must be evaluated for their biological activity. The primary screen is typically an in vitro antiproliferative assay to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).
| Compound Class | Cancer Cell Line | Target(s) | Reported IC₅₀ | Reference |
| Piperidinyl-based benzoxazole | MCF-7 (Breast) | VEGFR-2 / c-Met | 0.145 - 0.970 µM (VEGFR-2) | [11] |
| Piperidinyl-based benzoxazole | A549 (Lung), PC-3 (Prostate) | VEGFR-2 / c-Met | Dose-dependent reduction | [11] |
| Substituted Benzoxazole (12l) | HepG2 (Liver) | VEGFR-2 | 10.50 µM (cell); 97.38 nM (enzyme) | [9][10] |
| Substituted Benzoxazole (12l) | MCF-7 (Breast) | VEGFR-2 | 15.21 µM (cell) | [9][10] |
| Benzoxazole-Benzamide (1, 11) | HCT-116 (Colon), MCF-7 (Breast) | VEGFR-2 | Sub-micromolar | [3] |
| Phortress Analogue (3m, 3n) | HT-29 (Colon), MCF-7 (Breast), A549 (Lung) | AhR / CYP1A1 | Highly potent vs. Doxorubicin | [13] |
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[9]
Materials & Equipment:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized benzoxazole compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
This compound is a versatile and indispensable building block for the synthesis of novel anticancer agents. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient pathway to a diverse range of benzoxazole-containing molecules. These derivatives have demonstrated potent activity against various cancer cell lines by targeting key oncogenic pathways, most notably through the inhibition of protein kinases like VEGFR-2. The continued exploration of this scaffold, enabled by synthetic tools like this compound, holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. This compound [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 12. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
use of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid for neuroprotective compounds
An in-depth guide for researchers, scientists, and drug development professionals on the application of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid as a foundational scaffold for creating novel neuroprotective therapeutics.
Introduction: A Privileged Scaffold for a Pressing Challenge
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a growing global health crisis characterized by the progressive loss of neuronal structure and function[1]. The complexity of these disorders necessitates innovative therapeutic strategies. In medicinal chemistry, certain molecular structures, known as "privileged scaffolds," appear repeatedly in successful drugs, suggesting they possess favorable properties for interacting with biological targets. The benzoxazole ring system is one such scaffold, widely exploited in drug discovery for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[2][3].
Concurrently, boron-containing compounds, particularly boronic acids and their derivatives, are emerging as powerful tools in medicine[4][5]. Their unique chemical properties allow them to engage in reversible covalent interactions with biological targets, offering a distinct mechanism of action compared to traditional small molecules. Research has highlighted the potential of boronic acids to mitigate key pathological processes in neurodegeneration, such as amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation[6].
This guide focuses on the convergence of these two promising areas: the use of This compound . This compound uniquely combines the privileged benzoxazole core with the versatile boronic acid functional group, presenting a compelling starting point for the rational design of novel neuroprotective agents. Here, we provide a comprehensive overview of its mechanistic rationale, detailed protocols for its evaluation, and a workflow for its application in a drug discovery program.
Section 1: Mechanistic Rationale and Hypothesized Pathways
The therapeutic potential of this compound and its derivatives is rooted in the synergistic combination of its two core moieties. The benzoxazole structure serves as a bioisostere for other groups, enhancing metabolic stability and binding affinity, while the boronic acid group offers unique reactivity[7].
Inhibition of Amyloid-Beta (Aβ) Aggregation
A pathological hallmark of Alzheimer's disease is the accumulation of Aβ peptides into toxic oligomers and plaques. Boronic acid compounds have been shown to interfere with this process[6][7]. It is hypothesized that this compound may stabilize Aβ peptide conformations, preventing the formation of harmful aggregates that trigger downstream neuronal death[7].
Modulation of Pro-Survival Signaling: The Akt/GSK-3β Pathway
Studies on structurally related benzoxazole derivatives have demonstrated potent neuroprotective effects through the modulation of key intracellular signaling cascades[8][9]. A central pathway implicated is the Akt/GSK-3β/NF-κB axis . In the context of Aβ-induced toxicity, this pathway becomes dysregulated. The compound is hypothesized to restore balance by:
-
Activating Akt (Protein Kinase B): Akt is a critical node for cell survival. Its phosphorylation (activation) triggers a cascade that suppresses apoptotic signals.
-
Inhibiting GSK-3β (Glycogen Synthase Kinase 3β): Akt activation leads to the inhibitory phosphorylation of GSK-3β. Overactive GSK-3β is linked to tau hyperphosphorylation (another hallmark of AD) and increased apoptosis.
-
Suppressing NF-κB (Nuclear Factor-κB): By modulating the upstream kinases, the compound may prevent the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory and apoptotic genes[8][9].
Section 2: Experimental Workflow for Drug Discovery
A systematic approach is essential to validate the neuroprotective potential of this compound and its newly synthesized analogs. The workflow progresses from initial screening in cellular models to validation in more complex systems.
Section 3: Detailed Protocols for In Vitro Evaluation
The following protocols provide a robust framework for assessing the neuroprotective efficacy of test compounds in established cell-based models of neurotoxicity[10][11][12].
Protocol 3.1: Neuroprotection Against Aβ-Induced Toxicity in SH-SY5Y Cells
This assay serves as a primary screen to identify compounds that can protect neuronal cells from toxicity induced by Aβ peptides[13].
-
Objective: To quantify the ability of a test compound to preserve cell viability in the presence of a neurotoxic insult.
-
Model: Human neuroblastoma SH-SY5Y cells, differentiated to a neuronal phenotype.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Amyloid-Beta peptide 25-35 (Aβ₂₅₋₃₅)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
-
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well.
-
Allow cells to adhere for 24 hours.
-
Induce differentiation by replacing the medium with low-serum (1% FBS) medium containing 10 µM Retinoic Acid for 5 days. Rationale: Differentiation into a neuron-like state provides a more disease-relevant cellular model compared to rapidly dividing cancer cells[14].
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound in differentiation medium (e.g., 0.1, 1, 5, 10, 25 µM).
-
Remove the RA-containing medium and add 100 µL of the compound-containing medium to the appropriate wells. Include a "vehicle control" group (medium with DMSO only).
-
Incubate for 2 hours. Rationale: Pre-treatment allows the compound to enter the cells and engage its targets before the toxic insult is applied.
-
-
Induction of Toxicity:
-
Prepare a stock solution of Aβ₂₅₋₃₅ and "age" it at 37°C for 3-4 days to form toxic aggregates.
-
Add 10 µL of aggregated Aβ₂₅₋₃₅ to each well (except the "untreated control" group) to a final concentration of 25 µM.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
-
Protocol 3.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To determine if the compound's neuroprotective effect is mediated by antioxidant activity.
-
Methodology:
-
Follow steps 1-3 from Protocol 3.1.
-
After the 24-hour incubation with Aβ₂₅₋₃₅, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C. Rationale: DCFH-DA is a cell-permeable dye that is oxidized by ROS into the highly fluorescent DCF.
-
Wash the cells again with PBS.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Express ROS levels as a percentage relative to the Aβ-treated group.
-
Protocol 3.3: Western Blot for Key Signaling Proteins
-
Objective: To validate the compound's effect on the hypothesized Akt/GSK-3β/NF-κB signaling pathway[8][9].
-
Methodology:
-
Culture and treat cells in 6-well plates, scaling up the conditions from Protocol 3.1.
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-p-NF-κB, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation/expression relative to controls.
-
Section 4: Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized for clear comparison of different analog compounds.
Table 1: Example Data Summary for Neuroprotective Compound Screening
| Compound ID | EC₅₀ (µM) in MTT Assay | Max Protection (%) at 10 µM | ROS Reduction (%) at 10 µM |
| Lead (Parent) | 8.5 | 65% | 55% |
| Analog-01 | 2.1 | 88% | 75% |
| Analog-02 | > 25 | 15% | 10% |
| Analog-03 | 5.3 | 72% | 68% |
Rationale: This table allows for rapid identification of "hit" compounds (e.g., Analog-01) that show improved potency and efficacy over the parent lead compound, guiding the next cycle of synthesis and optimization.
Section 5: Guidance for In Vivo Model Assessment
Following successful in vitro screening and optimization, promising lead compounds should be evaluated in animal models of neurodegenerative disease. This is a critical step for assessing bioavailability, blood-brain barrier penetration, and efficacy in a complex biological system[1][15].
-
Model Selection:
-
Alzheimer's Disease: Transgenic mouse models like 5xFAD, which express human mutations leading to amyloid pathology, are commonly used[6].
-
Parkinson's Disease: Toxin-induced models, such as using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice, replicate the specific loss of dopaminergic neurons[16].
-
-
Key Outcome Measures:
-
Behavioral Tests: Assess cognitive function (e.g., Morris water maze, Y-maze for memory) or motor function (e.g., rotarod test for coordination).
-
Immunohistochemistry: Post-mortem brain tissue analysis to quantify pathological markers like Aβ plaque load, neuroinflammation (microglia and astrocyte activation), and neuronal survival.
-
Conclusion and Future Directions
This compound represents a highly promising chemical starting point for the development of neuroprotective agents. Its structure marries the validated biological relevance of the benzoxazole scaffold with the unique reactivity of boronic acid. The protocols outlined in this guide provide a clear, mechanistically-grounded framework for researchers to screen, validate, and optimize derivatives of this compound. By targeting multiple facets of neurodegenerative pathology—including protein aggregation, oxidative stress, and dysregulated survival signaling—this class of molecules holds significant potential to yield novel therapeutics for Alzheimer's disease and other related disorders. Future work should focus on expanding the library of analogs to improve potency and drug-like properties, ultimately leading to the selection of a clinical candidate.
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cracked Potential of Boron-containing Compounds in Alzheimer’s Disease | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. invivobiosystems.com [invivobiosystems.com]
- 16. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Developing Anti-Inflammatory Drugs with (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Abstract
The relentless pursuit of novel anti-inflammatory therapeutics is driven by the significant burden of chronic inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (2-Methyl-1,3-benzoxazol-6-yl)boronic acid as a promising starting point for anti-inflammatory drug discovery. We present a structured, multi-stage workflow, complete with detailed experimental protocols, from initial in vitro screening and mechanistic elucidation to in vivo validation. This guide emphasizes a rationale-driven approach, explaining the causality behind experimental choices and providing a framework for building a robust data package for this compound class.
Introduction: The Therapeutic Potential of this compound
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation leads to a wide array of pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, have limitations related to efficacy, side effects, and cost, necessitating the exploration of new chemical entities with novel mechanisms of action.
This compound emerges as a compound of significant interest. Its structure combines two key pharmacophores:
-
The Benzoxazole Scaffold: A privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anti-inflammatory properties.[3][4][5]
-
The Boronic Acid Moiety: A unique functional group that acts as a Lewis acid and can form reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes.[6][7] This moiety is famously utilized in the FDA-approved proteasome inhibitor, Bortezomib, and is a cornerstone of many enzyme inhibitor designs.[7][8][9][10]
Preliminary in vitro studies have already suggested that this compound can reduce the production of pro-inflammatory cytokines in macrophages, providing a strong rationale for a more extensive investigation into its therapeutic potential.[3] This guide outlines the critical steps to systematically evaluate and develop this compound into a viable anti-inflammatory drug candidate.
Hypothesized Mechanisms of Anti-Inflammatory Action
The unique structure of this compound suggests several plausible mechanisms for its anti-inflammatory effects. A robust drug discovery program should aim to investigate these potential pathways.
Direct Inhibition of Pro-Inflammatory Enzymes
The boronic acid group is an excellent transition-state analog inhibitor, particularly for serine proteases and other hydrolases.[11][12][13][14] Key enzymes in the inflammatory cascade that represent potential targets include:
-
Cyclooxygenases (COX-1 & COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[15] While traditional NSAIDs inhibit both isoforms, selective COX-2 inhibition is a strategy to reduce gastrointestinal side effects.[][17][18]
-
Lipoxygenases (LOX): Specifically 5-lipoxygenase (5-LOX), which catalyzes the production of leukotrienes, potent chemoattractants and mediators of inflammation, particularly in asthma and allergic rhinitis.[19][20][21][22]
-
Inflammatory Serine Proteases: Enzymes such as neutrophil elastase, released during inflammation, contribute to tissue damage. Boronic acids are well-documented inhibitors of such proteases.[8][23]
Modulation of Intracellular Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, the compound may interfere with the signaling cascades that orchestrate the inflammatory response at the genetic level.
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][24][25][26] Inhibition of this pathway is a major goal in anti-inflammatory drug development.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family (including p38, JNK, and ERK) plays a crucial role in translating extracellular stimuli into cellular responses, such as the production of inflammatory mediators like TNF-α and IL-6.[27][28][29][30]
Below are simplified representations of these key signaling pathways, highlighting potential points of intervention for a novel anti-inflammatory agent.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Caption: Simplified MAPK signaling cascade in inflammation.
A Phased Experimental Workflow
A logical, phased approach is critical for efficiently evaluating the compound and building a compelling case for its development. The following workflow provides a roadmap from initial hit validation to preclinical proof-of-concept.
Caption: Phased drug discovery workflow for the test compound.
Part A: In Vitro Screening & Mechanistic Protocols
Protocol 1: Cell Viability Assay
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. This ensures that any observed reduction in inflammatory markers is due to a specific biological effect and not simply cell death. The MTT or MTS assay is a standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.
Materials:
-
RAW 264.7 murine macrophages or THP-1 human monocytes.
-
DMEM or RPMI-1640 medium with 10% FBS.
-
This compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
96-well cell culture plates.
-
DMSO (for dissolving formazan crystals in MTT assay).
-
Plate reader (570 nm for MTT, 490 nm for MTS).
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank.
-
Incubate for 24-48 hours (this duration should match the subsequent inflammation assays).
-
Add the MTT/MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration that causes 50% cytotoxicity). Subsequent experiments should use concentrations well below the CC50.
Protocol 2: Macrophage Activation Assay
Rationale: Macrophages are central players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a cascade of inflammatory mediators.[31] This assay serves as a primary screen to quantify the compound's ability to suppress the production of key mediators like nitric oxide (NO), TNF-α, and IL-6.[32][33]
Materials:
-
RAW 264.7 cells.
-
LPS from E. coli.
-
Test compound and a positive control (e.g., Dexamethasone).
-
Griess Reagent for NO measurement.
-
ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined in Protocol 1) or Dexamethasone (e.g., 1 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells with vehicle + LPS, and cells with compound alone (to check for direct effects).
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Cytokine Measurement: Use the collected supernatant to perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-only control. Determine the IC50 value for each mediator.
Representative Data Presentation:
| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |
| This compound | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Dexamethasone (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.3 ± 0.04 |
Protocol 3: Enzyme Inhibition Assays
Rationale: To investigate whether the compound acts via direct enzyme inhibition, commercially available cell-free assay kits are a rapid and effective tool. This approach isolates the interaction between the compound and the enzyme, removing the complexity of a cellular environment.
Materials:
-
COX-1 and COX-2 (ovine or human) Inhibitor Screening Kits.
-
5-Lipoxygenase Inhibitor Screening Kits.
-
Test compound and relevant positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).[][21]
Procedure:
-
Follow the specific protocols provided with the commercial assay kits.
-
Typically, the procedure involves incubating the enzyme (COX-1, COX-2, or 5-LOX) with its substrate (arachidonic acid) in the presence of various concentrations of the test compound.
-
The assay measures the production of a downstream product (e.g., Prostaglandin F2α for COX assays) via colorimetric or fluorometric detection.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value to quantify its potency against each enzyme. Comparing the IC50 values for COX-1 and COX-2 will reveal any selectivity.
Protocol 4: Western Blot Analysis of Signaling Pathways
Rationale: If the compound shows significant activity in the macrophage assay (Protocol 2) but weak or no activity in direct enzyme assays (Protocol 3), it likely acts on upstream signaling pathways. Western blotting allows for the direct visualization and quantification of key proteins in the NF-κB and MAPK pathways to confirm target engagement.
Materials:
-
RAW 264.7 cells.
-
LPS, test compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with the test compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, as phosphorylation events are rapid).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify band intensity using image analysis software. For signaling proteins, express the results as a ratio of the phosphorylated protein to the total protein to account for any differences in protein loading. Compare the ratios in compound-treated samples to the LPS-only control.
Part B: In Vivo Validation Protocols
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is the most widely used and validated model for screening acute anti-inflammatory drugs.[34][35][36][37] Carrageenan injection induces a biphasic inflammatory response characterized by fluid accumulation (edema), providing a simple and quantifiable measure of a drug's efficacy.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
1% (w/v) Carrageenan solution in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control: Indomethacin or Diclofenac.
-
Plethysmometer for measuring paw volume.
Procedure:
-
Acclimatize animals and fast them overnight with free access to water.
-
Group the animals (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 2-3 doses).
-
Administer the test compound or control drugs orally or intraperitoneally.
-
After 1 hour, measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).
-
Data Analysis: Calculate the edema volume (Vt - V₀) for each animal at each time point. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
Protocol 6: LPS-Induced Systemic Inflammation in Mice
Rationale: This model mimics the systemic inflammatory response (or "cytokine storm") seen in conditions like sepsis.[38] It is an excellent model to confirm if the in vitro cytokine-suppressing activity of the compound translates to a whole-animal system.
Materials:
-
Male C57BL/6 or BALB/c mice.
-
LPS from E. coli.
-
Test compound and vehicle.
-
Dexamethasone as a positive control.
-
ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Group the acclimatized animals (n=6-8 per group).
-
Administer the test compound or controls (vehicle, Dexamethasone) via the desired route (e.g., i.p. or oral).
-
After 30-60 minutes, administer a challenging dose of LPS (e.g., 1-5 mg/kg, i.p.).
-
At a time point corresponding to peak cytokine release (typically 1.5-2 hours for TNF-α and 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain serum.
-
Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits.
-
Data Analysis: Compare the serum cytokine levels in the compound-treated groups to the LPS + vehicle group. Calculate the percentage reduction in cytokine levels.
Conclusion and Future Directions
This guide provides a systematic framework for evaluating this compound as a potential anti-inflammatory drug. By progressing through the described phases—from broad in vitro screening to specific mechanistic studies and finally to in vivo validation—researchers can build a comprehensive understanding of the compound's biological activity. Positive results from this workflow would establish a strong foundation for further preclinical development, including lead optimization to improve potency and drug-like properties, comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling, and formal toxicology studies. The unique combination of a privileged benzoxazole core and a functionally versatile boronic acid moiety makes this compound class a highly promising area for the discovery of next-generation anti-inflammatory therapies.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. This compound [benchchem.com]
- 4. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 22. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 23. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]
- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
- 27. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. synapse.koreamed.org [synapse.koreamed.org]
- 29. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 30. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 31. ir.vistas.ac.in [ir.vistas.ac.in]
- 32. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 35. wuxibiology.com [wuxibiology.com]
- 36. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ijpras.com [ijpras.com]
- 38. pharmaron.com [pharmaron.com]
Application Notes & Protocols: A Guide to Palladium Catalyst Selection for Benzoxazolyl Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzoxazoles and the Suzuki-Miyaura Coupling
Benzoxazole-containing molecules are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The efficient synthesis of these compounds is, therefore, a critical endeavor. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon (C-C) bonds.[1][2][3] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide.[1]
However, the successful coupling of heteroaromatic compounds, such as those containing a benzoxazole moiety, presents unique challenges. Issues like catalyst deactivation by the Lewis basic nitrogen atom in the heterocycle and the potential for protodeboronation (loss of the boronic acid group) can lead to low yields and complex product mixtures.[4][5] Careful selection of the palladium catalyst, ligands, base, and solvent system is paramount to overcoming these hurdles and achieving high-yielding, clean reactions.
This guide provides a comprehensive overview of the key considerations for selecting the optimal palladium catalyst system for the Suzuki-Miyaura coupling of benzoxazolyl boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore the roles of various reaction components, and provide a detailed experimental protocol and troubleshooting guide.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is fundamental to rational catalyst selection.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[2][6] This is often the rate-limiting step, particularly with less reactive halides like chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[2][6] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][6]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Catalyst System Selection: A Multi-faceted Approach
The "catalyst" in a Suzuki-Miyaura reaction is more accurately described as a system comprising a palladium source and a ligand. The choice of each component, along with the base and solvent, is critical for success.
Palladium Precursors
A variety of palladium sources can be used, which are typically reduced in situ to the active Pd(0) species. Common choices include:
| Palladium Precursor | Formula | Common Applications & Notes |
| Palladium(II) Acetate | Pd(OAc)₂ | A versatile and common precursor. Often requires a phosphine ligand for reduction to Pd(0). |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A stable Pd(0) source, often used in more challenging couplings. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | A pre-formed Pd(0) complex. Can be used directly but may not be active enough for all substrates. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | A stable, air-tolerant precatalyst that is effective for a range of couplings. |
The Crucial Role of Ligands
Ligands play a multifaceted role in the catalytic cycle. They stabilize the palladium center, influence its reactivity, and can prevent catalyst decomposition. For challenging substrates like benzoxazolyl boronic acids, the use of specialized ligands is often necessary.
Key Ligand Classes:
-
Triphenylphosphine (PPh₃): A simple, inexpensive, and widely used ligand. However, it may not be effective for less reactive coupling partners.
-
Bulky, Electron-Rich Phosphines: These ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective for coupling challenging substrates, including heteroaryl chlorides.[4] They promote the difficult oxidative addition step and can shield the palladium center from inhibitory coordination by the benzoxazole nitrogen.[4]
-
N-Heterocyclic Carbenes (NHCs): These ligands form very stable complexes with palladium and can exhibit high catalytic activity. They are often a good choice for difficult couplings.
Figure 2: A decision tree for initial ligand selection based on substrate reactivity.
The Importance of the Base
The base is essential for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction yield and selectivity.
| Base | Formula | Common Applications & Notes |
| Potassium Carbonate | K₂CO₃ | A commonly used, moderately strong base.[7] Often used in aqueous solvent mixtures. |
| Sodium Carbonate | Na₂CO₃ | Similar to K₂CO₃, another widely used inorganic base.[4] |
| Potassium Phosphate | K₃PO₄ | A stronger base that is often effective in challenging couplings, particularly with aryl chlorides.[4][8] |
| Cesium Carbonate | Cs₂CO₃ | A strong base that can be beneficial for difficult reactions.[8] |
| Organic Bases (e.g., DBU) | - | Can be used in cases where inorganic bases cause solubility issues, but their role can be complex and may inhibit the reaction in some cases.[9][10] |
Solvent Selection
The solvent must be able to dissolve the reactants and catalyst system. It should also be inert to the reaction conditions. Common solvents for Suzuki-Miyaura couplings include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Water (often as a co-solvent)
The use of a water co-solvent can be beneficial, as it can help to dissolve the inorganic base and may accelerate the reaction. However, water can also promote protodeboronation, so its use should be carefully considered, especially with unstable boronic acids.[8]
Experimental Protocol: A General Procedure for Benzoxazolyl Boronic Acid Coupling
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Benzoxazolyl boronic acid
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane/water mixture)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas (argon or nitrogen)
Figure 3: A general workflow for the Suzuki-Miyaura coupling of a benzoxazolyl boronic acid.
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the benzoxazolyl boronic acid (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium precursor (e.g., 1-5 mol%), the ligand (e.g., 2-10 mol%), and the base (e.g., 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently reactive coupling partners- Inappropriate base or solvent | - Use a fresh catalyst and ligand.- Switch to a more active catalyst system (e.g., a Buchwald ligand).- Increase the reaction temperature.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[4] |
| Protodeboronation | - Presence of water- Unstable boronic acid- Prolonged reaction time or high temperature | - Use anhydrous conditions.- Convert the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[4][8]- Use milder reaction conditions (lower temperature, shorter time). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Ensure the reaction is thoroughly degassed.[4]- Use a Pd(0) source or an efficient precatalyst system.[4] |
Conclusion
The Suzuki-Miyaura cross-coupling of benzoxazolyl boronic acids is a powerful synthetic tool, but its success hinges on the careful selection of the palladium catalyst system. By understanding the underlying mechanism and the roles of the various reaction components, researchers can rationally design experiments to achieve high yields and minimize side reactions. The use of bulky, electron-rich phosphine ligands in combination with appropriate palladium precursors and bases has proven particularly effective for these challenging couplings. With the information and protocols provided in this guide, scientists and drug development professionals will be better equipped to harness the full potential of this important reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Suzuki-Miyaura Cross-Coupling of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: A Guide to Base and Solvent Effects
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][2] Among the vast array of organoboron reagents, heteroaryl boronic acids are of particular interest due to the prevalence of heterocyclic scaffolds in bioactive compounds.[3] (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a valuable building block in medicinal chemistry, with the benzoxazole moiety serving as a key pharmacophore in numerous drug candidates.[4]
The success of a Suzuki-Miyaura coupling is profoundly influenced by the judicious selection of reaction parameters, with the choice of base and solvent playing a pivotal role in determining the reaction's yield, selectivity, and overall efficiency.[5][6] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic optimization of base and solvent systems for the Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic underpinnings of these effects and provide detailed experimental protocols and comparative data to facilitate the rational design of robust and high-yielding coupling processes.
Theoretical Background: The Critical Roles of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7] The base and solvent, while not always explicitly depicted in simplified catalytic cycles, are intimately involved in modulating the kinetics and thermodynamics of these steps.
The Catalytic Cycle
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Role of the Base: The base is a critical component in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[7] There are two primary mechanistic proposals for the role of the base.[6][8]
-
Boronate Formation: The base can react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]^-). This "ate" complex is more readily transferred to the palladium center than the neutral boronic acid.[6][9]
-
Ligand Exchange: Alternatively, the base (typically a hydroxide or alkoxide) can displace the halide on the palladium(II) complex, forming a palladium-hydroxide or -alkoxide species. This complex is more susceptible to reaction with the neutral boronic acid.
The choice of base can significantly impact the reaction outcome. Stronger bases may accelerate the reaction but can also lead to undesired side reactions, such as protodeboronation of the boronic acid, especially with sensitive heteroaryl boronic acids.[10][11] Weaker bases may offer better functional group tolerance but might require higher temperatures or longer reaction times.
The Role of the Solvent: The solvent influences the reaction in several ways:
-
Solubility: The solvent must effectively dissolve all reaction components, including the catalyst, substrates, and base. Poor solubility can lead to heterogeneous mixtures and slow reaction rates.[3]
-
Polarity: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle.[12] Polar aprotic solvents like DMF and dioxane are commonly used, as they can stabilize charged intermediates.[12] Protic solvents, such as alcohols and water, can also be effective, particularly in mixed solvent systems, and can facilitate the dissolution of inorganic bases.[5][13]
-
Coordination: Some solvents can coordinate to the palladium center, influencing its reactivity. This can be either beneficial, by stabilizing the catalyst, or detrimental, by inhibiting substrate binding.
For heteroaryl boronic acids like this compound, the Lewis basic nitrogen and oxygen atoms in the benzoxazole ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[3][14] The choice of solvent can help mitigate these effects.
Experimental Protocols
The following protocols provide a framework for the systematic investigation of base and solvent effects on the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Materials and General Procedure
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand)
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
-
Solvents: 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol/Water mixtures
-
All reagents and solvents should be of high purity and dried where necessary.
General Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., 2 mol %), and the base (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the desired solvent (0.2 M concentration with respect to the aryl bromide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Screening Bases
-
Set up four parallel reactions following the general procedure.
-
Use a consistent solvent system (e.g., 1,4-Dioxane/H₂O 4:1).
-
In each reaction, use a different base: K₂CO₃, Cs₂CO₃, K₃PO₄, and NaHCO₃.
-
Run all reactions at the same temperature and for the same duration.
-
Analyze the yield and purity of the product from each reaction.
Protocol for Screening Solvents
-
Set up a series of parallel reactions following the general procedure.
-
Use the optimal base identified from the base screening protocol.
-
In each reaction, use a different solvent or solvent mixture: 1,4-Dioxane, Toluene, DMF, MeCN, and EtOH/H₂O (e.g., 3:1).
-
Run all reactions at the same temperature and for the same duration.
-
Analyze the yield and purity of the product from each reaction.
Results and Discussion: A Comparative Analysis
The following tables present illustrative data from the screening of various bases and solvents for the coupling of this compound with 4-bromoanisole.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 4 | NaHCO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 45 |
Analysis of Base Effects:
The results indicate a significant dependence of the reaction yield on the choice of base. The weak base, NaHCO₃, provided a low yield, suggesting that it is not basic enough to efficiently promote the transmetalation step under these conditions. Both K₂CO₃ and K₃PO₄ gave good to excellent yields. The highest yield was obtained with Cs₂CO₃. The enhanced reactivity with cesium carbonate is often attributed to the higher solubility of cesium salts and the ability of the larger cesium cation to promote the dissociation of the palladium-halide bond.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Toluene | 90 | 12 | 68 |
| 3 | Cs₂CO₃ | DMF | 90 | 12 | 95 |
| 4 | Cs₂CO₃ | MeCN | 90 | 12 | 78 |
| 5 | Cs₂CO₃ | EtOH/H₂O (3:1) | 90 | 12 | 82 |
Analysis of Solvent Effects:
The choice of solvent also had a pronounced effect on the reaction outcome. The non-polar solvent, toluene, gave the lowest yield, likely due to poor solubility of the base and intermediates. The polar aprotic solvents, dioxane, DMF, and MeCN, all provided good to excellent yields, with DMF being the optimal solvent. The high dielectric constant and coordinating ability of DMF can facilitate the stabilization of charged intermediates in the catalytic cycle.[12] The use of a protic solvent mixture, EtOH/H₂O, also gave a respectable yield, demonstrating the versatility of this "greener" solvent system.
Optimized Protocol
Based on the screening results, the following optimized protocol is recommended for the Suzuki-Miyaura coupling of this compound with aryl bromides:
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Catalyst: Pd(PPh₃)₄ (2 mol %)
-
Temperature: 90 °C
-
Time: 12 hours
This optimized protocol consistently provides high yields of the desired biaryl product.
Workflow for Optimization
The following diagram illustrates a logical workflow for the optimization of Suzuki-Miyaura reactions.
Figure 2: A systematic workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
The successful execution of Suzuki-Miyaura cross-coupling reactions with this compound is highly dependent on the careful selection of the base and solvent. This application note has demonstrated that a systematic screening of these parameters can lead to a significant improvement in reaction yields. For the model reaction studied, cesium carbonate as the base and DMF as the solvent were identified as the optimal conditions. The principles and protocols outlined herein provide a robust framework for researchers to efficiently optimize Suzuki-Miyaura couplings of this and other heteroaryl boronic acids, thereby accelerating the synthesis of valuable compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Couplings with (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of the application of (2-methyl-1,3-benzoxazol-6-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and this boronic acid serves as a crucial intermediate for the synthesis of complex pharmaceutical and materials science targets.[1] This document details the functional group tolerance of this versatile reagent, provides validated experimental protocols, and discusses the mechanistic principles that govern its reactivity. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate the 2-methyl-1,3-benzoxazole motif into their synthetic strategies.
Introduction: The Strategic Importance of the 2-Methyl-1,3-benzoxazole Moiety
The 2-methyl-1,3-benzoxazole scaffold is a cornerstone in modern medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Its significance lies in its ability to act as a bioisostere for amides and other carbonyl groups, enhancing metabolic stability and binding affinity through hydrogen bond acceptance.[1] this compound has emerged as an invaluable building block, enabling the direct and efficient installation of this key heterocyclic system onto various aromatic and heteroaromatic cores via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1]
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and exceptional functional group tolerance.[2] This guide will specifically explore the nuances of employing this compound, providing researchers with the practical knowledge to navigate its application successfully.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing coupling reactions. The generally accepted mechanism, centered on a palladium catalyst, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic coupling partner (Ar-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Functional Group Tolerance
The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance, a feature that extends to reactions involving this compound. However, the success of the coupling can be influenced by the electronic and steric nature of the functional groups present on the coupling partner.
General Principles
-
Electron-Withdrawing Groups (EWGs): Generally, aryl halides bearing EWGs (e.g., -NO₂, -CN, -CF₃, -COR) are excellent substrates. These groups increase the electrophilicity of the carbon-halide bond, facilitating the rate-determining oxidative addition step.
-
Electron-Donating Groups (EDGs): Aryl halides with EDGs (e.g., -OMe, -Me, -NH₂) can be more challenging coupling partners as they decrease the rate of oxidative addition. In such cases, the use of more electron-rich and sterically bulky phosphine ligands is often beneficial.
-
Steric Hindrance: Ortho-substituted aryl halides can react more slowly due to steric hindrance around the reaction center. The choice of a suitable bulky ligand, such as SPhos or XPhos, can often overcome this limitation.
-
Acidic and Basic Groups: Functional groups with acidic protons (e.g., -OH, -NH₂, -COOH) can potentially interfere with the basic conditions of the reaction. For substrates containing these groups, careful selection of the base and, in some cases, protection/deprotection strategies may be necessary. Nitrogen-containing heterocycles can also coordinate to the palladium catalyst, potentially leading to deactivation.
Compatibility Table
The following table summarizes the compatibility of various functional groups on the aryl/heteroaryl halide coupling partner in Suzuki-Miyaura reactions with this compound. This information is synthesized from general principles of Suzuki-Miyaura reactions and literature precedents for similar heteroaromatic systems.
| Functional Group | Example | Compatibility | Notes and Recommendations |
| Halogens | -F, -Cl, -Br | Generally Compatible | Aryl chlorides can be less reactive than bromides and iodides, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). |
| Nitro | -NO₂ | Compatible | Excellent coupling partners due to their strong electron-withdrawing nature. |
| Nitrile | -CN | Compatible | Generally well-tolerated and facilitate the oxidative addition step. |
| Ketone | -COR | Compatible | Typically robust under Suzuki-Miyaura conditions. |
| Ester | -COOR | Compatible | Well-tolerated, though hydrolysis is possible with strong bases and extended reaction times. The use of milder bases like K₂CO₃ or CsF is recommended. |
| Aldehyde | -CHO | Moderately Compatible | Can be sensitive to basic conditions and may undergo side reactions. Careful optimization of the base and reaction time is necessary. |
| Amide | -CONR₂ | Compatible | Generally stable under the reaction conditions. |
| Methoxy/Alkoxy | -OR | Compatible | Electron-donating nature may slow the reaction. Use of electron-rich ligands is advised. |
| Methyl/Alkyl | -R | Compatible | Well-tolerated, but may require slightly more forcing conditions than electron-poor substrates. |
| Trifluoromethyl | -CF₃ | Compatible | Excellent coupling partners. |
| Free Hydroxyl | -OH (Phenolic) | Moderately Compatible | The acidic proton can interfere with the base. An excess of a stronger base (e.g., K₃PO₄) is often required. Alternatively, protection of the hydroxyl group may be necessary. |
| Free Amine | -NH₂, -NHR | Moderately Compatible | Can coordinate to the palladium catalyst. Use of bulky ligands can mitigate this. Excess base is also recommended. |
| Carboxylic Acid | -COOH | Incompatible (generally) | The acidic proton will quench the base. The carboxylate can also coordinate to and inhibit the palladium catalyst. Protection as an ester is the standard approach. |
| Heterocycles | Pyridine, Furan, Thiophene | Generally Compatible | Nitrogen-containing heterocycles can sometimes inhibit the catalyst. The choice of ligand and base is critical for success.[3] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Coupling with an Electron-Deficient Aryl Bromide
Reaction: this compound with 1-bromo-4-nitrobenzene.
Materials:
-
This compound (1.2 equiv.)
-
1-Bromo-4-nitrobenzene (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 1-bromo-4-nitrobenzene, and potassium carbonate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling with an Electron-Rich Aryl Chloride
Reaction: this compound with 4-chloroanisole.
Materials:
-
This compound (1.5 equiv.)
-
4-Chloroanisole (1.0 equiv.)
-
Pd₂ (dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-chloroanisole, and potassium phosphate.
-
Add Pd₂(dba)₃ and XPhos to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water in a 10:1 ratio (v/v) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the product.
Trustworthiness and Self-Validation: Key Considerations
-
Reagent Quality: The purity of this compound is critical. Impurities can lead to side reactions and lower yields. It is advisable to use freshly purchased or properly stored material. Boronic acids are prone to dehydration to form boroxines, which can affect reactivity.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is essential to prevent catalyst deactivation.
-
Ligand Selection: The choice of phosphine ligand is crucial, especially for challenging substrates. For sterically hindered or electron-rich aryl halides, bulky and electron-rich ligands like SPhos and XPhos are often superior to traditional ligands like PPh₃.
-
Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the formation of the active boronate species and influences the overall reaction rate and selectivity. For sensitive functional groups, a weaker base like CsF or K₂CO₃ may be preferable to stronger bases like K₃PO₄ or NaOH to avoid side reactions such as ester hydrolysis.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex molecules containing the benzoxazole moiety. Its application in the Suzuki-Miyaura cross-coupling reaction is characterized by a broad functional group tolerance and generally high yields. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively employ this building block to accelerate their synthetic endeavors in drug discovery and materials science. The protocols and guidelines presented in this document serve as a robust foundation for the successful application of this important synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Benzoxazole Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of benzoxazole boronic acids. Benzoxazoles are privileged scaffolds in medicinal chemistry, but their incorporation via Suzuki coupling is often plagued by specific side reactions that can diminish yields and complicate purification.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges. We will move beyond simple procedural lists to explain the chemical causality behind common failures and their solutions, ensuring your synthetic efforts are both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs) about Core Side Reactions
This section addresses the fundamental nature of the most common side reactions encountered with benzoxazole boronic acids.
Q1: What is protodeboronation and why is it a major issue with benzoxazole boronic acids?
A: Protodeboronation is a chemical reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively converting your boronic acid starting material back into the parent benzoxazole.[1] This is arguably the most prevalent and frustrating side reaction when working with heteroaromatic boronic acids, including benzoxazoles.[2][3]
The susceptibility of benzoxazole boronic acids stems from the electronic nature of the heteroaromatic ring. The reaction is typically catalyzed by acid or, more commonly under Suzuki conditions, by base in the presence of a proton source (like water or alcohols).[1][4] The base activates the boronic acid, but this also makes the ipso-carbon susceptible to protonation, leading to the undesired byproduct and a direct loss of potential yield.[4] The presence of Lewis-basic nitrogen atoms in the ring system can further complicate matters and influence the rate of this undesired pathway.[5]
Q2: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I stop it?
A: The formation of a bi-benzoxazole dimer (Ar-Ar from Ar-B(OH)₂) is a classic sign of boronic acid homocoupling. This side reaction is most often mediated by the palladium catalyst and is significantly accelerated by the presence of molecular oxygen.[2][3][6]
The mechanism can involve the oxidative addition of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the dimer.[2] If your reaction vessel is not properly deoxygenated, the palladium catalyst can be oxidized, which may favor this pathway.[6] To prevent it, the single most critical step is to ensure your reaction is run under a strictly inert atmosphere.[3] This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7]
Q3: I am observing significant dehalogenation of my aryl halide starting material. What is the source of the hydrogen and how can I prevent this?
A: Dehalogenation is the reduction of your aryl halide coupling partner (Ar-X) to the corresponding arene (Ar-H).[7] This side reaction competes directly with the desired cross-coupling and is caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[7]
The hydride source can be multifactorial:
-
Bases: Strong alkoxide bases can generate Pd-H species.
-
Solvents: Protic solvents, especially alcohols, can be a source.[7]
-
Water: Trace amounts of water can contribute.[7]
To minimize dehalogenation, consider the following adjustments:
-
Switch to a Milder Base: Avoid strong alkoxide bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often better choices.[7]
-
Use Aprotic Solvents: Solvents like dioxane, THF, or toluene are less likely to act as hydride donors compared to alcohols.[7][8]
-
Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully controlling the water ratio is key.[7]
Q4: Can the benzoxazole ring itself interfere with the catalyst?
A: Yes, this is a critical and often overlooked issue. The Lewis-basic nitrogen atom in the benzoxazole ring can coordinate to the palladium center.[5][7] This coordination can act as a catalyst poison, inhibiting one of the key steps in the catalytic cycle (e.g., oxidative addition or reductive elimination) and leading to a sluggish or stalled reaction.[5]
To overcome this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective.[9] These ligands create a sterically hindered and electron-rich environment around the palladium center, which promotes the desired catalytic steps and discourages inhibitory binding by the benzoxazole nitrogen.[9][10]
Section 2: Troubleshooting Guide: From Observation to Solution
| Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Inactivity2. Catalyst Inhibition3. Poor Reagent Purity/Stability | 1. Check Catalyst: Use a fresh batch of palladium precatalyst. Ensure you are using an appropriate ligand for the challenging substrate (e.g., a bulky biarylphosphine).[3][9]2. Degas Rigorously: Oxygen can kill the catalyst. Ensure your solvent is thoroughly degassed and the reaction is under a strict inert atmosphere (Ar or N₂).[3]3. Verify Reagents: Boronic acids can degrade.[3] Consider using a freshly prepared sample or a more stable derivative like a pinacol ester or a diethanolamine adduct.[2][11] |
| Main Byproduct is Protodeboronated Benzoxazole | 1. Base is too strong2. Presence of protic solvents/water | 1. Switch to a Milder Base: Change from NaOH/KOH to K₃PO₄, Cs₂CO₃, or KF.[3]2. Use Anhydrous Conditions: Use dry aprotic solvents (e.g., dioxane, toluene, 2-MeTHF).[3][5]3. Protect the Boronic Acid: Convert the boronic acid to a more stable MIDA boronate or diethanolamine adduct, which slowly releases the active species under the reaction conditions.[2][11] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Contamination | 1. Improve Inert Atmosphere Technique: Use freeze-pump-thaw cycles for solvent degassing. Ensure a positive pressure of inert gas is maintained throughout.[7]2. Use a Pre-activated Catalyst: Some Pd(II) precatalysts can promote homocoupling during the initial reduction to Pd(0). Using a well-defined Pd(0) source or an efficient precatalyst can help.[2] |
| Complex Mixture on TLC/LC-MS | 1. Multiple side reactions occurring simultaneously2. Thermal decomposition | 1. Address Systematically: First, tackle the most likely issue. For heteroaromatics, this is often protodeboronation. Implement changes to solve that first (e.g., milder base, anhydrous conditions).2. Lower Temperature: High temperatures can accelerate side reactions. If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature.[12] |
Section 3: Key Mitigation Strategies & Experimental Protocols
Protocol 1: Rigorous Degassing and Inert Atmosphere Setup
Oxygen is a primary culprit in catalyst decomposition and boronic acid homocoupling.[3][6] This protocol ensures its exclusion.
Materials:
-
Reaction vessel with a sidearm or a three-neck flask
-
Septum
-
Magnetic stir bar
-
Schlenk line or a balloon filled with Argon/Nitrogen
-
Solvents and liquid reagents
Procedure:
-
Solid Reagents: Add the aryl halide, boronic acid (or its stable derivative), and finely powdered base to an oven-dried reaction vessel containing a stir bar.[3]
-
Seal and Purge: Seal the vessel with a septum. Insert a needle connected to a vacuum/inert gas manifold (Schlenk line). Evacuate the flask under vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle 3-5 times.
-
Solvent Degassing: The solvent must be degassed separately. The most effective method is Freeze-Pump-Thaw : a. Place the solvent in a separate flask and freeze it using liquid nitrogen. b. Apply a high vacuum for 5-10 minutes. c. Close the connection to the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas escape. d. Repeat this cycle at least three times.
-
Solvent Addition: Under a positive pressure of inert gas, transfer the degassed solvent to the reaction vessel via a cannula or a gas-tight syringe.[3]
-
Catalyst Addition: Add the palladium catalyst and ligand under the inert atmosphere.
-
Reaction: Heat the reaction under a positive pressure of inert gas (a balloon is sufficient).
Protocol 2: Preparation and Use of Diethanolamine-Boronate Adducts for Enhanced Stability
Protecting the labile benzoxazole boronic acid as an air- and water-stable diethanolamine adduct can dramatically reduce protodeboronation by limiting the concentration of the free boronic acid.[11]
Materials:
-
Benzoxazole boronic acid
-
Diethanolamine
-
Methylene chloride (or other suitable solvent)
-
Stir bar and vial
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the benzoxazole boronic acid (1.0 equiv) in a minimal amount of methylene chloride.[3]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[3] You may observe the initial solid dissolving completely, followed by the precipitation of a new solid.[11]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white, crystalline solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
Usage: This stable adduct can now be weighed and used directly in the Suzuki coupling reaction, typically with a protic co-solvent (e.g., Dioxane/H₂O) which facilitates the slow hydrolysis back to the active boronic acid.[3][11]
Section 4: Understanding the Mechanism: Visual Guides
The following diagrams illustrate the key chemical pathways involved in the Suzuki-Miyaura coupling and its competing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing protodeboronation of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Welcome to the dedicated technical support guide for (2-Methyl-1,3-benzoxazol-6-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this valuable synthetic intermediate. Our focus is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the undesired side reaction of protodeboronation.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this particular boronic acid is a key building block for introducing it into complex molecules via Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent reactivity of the boronic acid group, coupled with the electronic nature of the benzoxazole ring system, makes it susceptible to premature cleavage of the C-B bond—a process known as protodeboronation.[2][3] This guide will equip you with the foundational knowledge and practical strategies to ensure your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major concern for this compound?
A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[2][4] This is a highly detrimental side reaction in cross-coupling chemistry as it consumes your starting material and generates the corresponding 2-methylbenzoxazole byproduct, ultimately lowering the yield of your desired coupled product.
For this compound, this process is a significant concern due to the presence of the basic nitrogen atom within the benzoxazole ring. This feature makes the molecule susceptible to specific pH-dependent degradation pathways that may not be as prevalent in simple arylboronic acids.[2][5] The reaction is highly dependent on factors like pH, temperature, and solvent choice.[2][3]
Q2: My Suzuki-Miyaura reaction yield is low, and I'm isolating 2-methylbenzoxazole as a major byproduct. What's happening?
A2: The isolation of 2-methylbenzoxazole is a classic indicator of protodeboronation. This is likely occurring because the conditions of your Suzuki-Miyaura reaction (typically basic and often heated) are promoting the cleavage of the C-B bond before the desired cross-coupling can take place.[6]
The mechanism is often catalyzed by either acid or base.[2] Under the basic conditions of a typical Suzuki coupling, the boronic acid exists in equilibrium with its more reactive boronate form [Ar-B(OH)₃]⁻. This species can then be protonated by a proton source (like water in the solvent) leading to the unwanted byproduct.[3][7] For heteroaromatic systems like this one, zwitterionic intermediates can also form under certain pH conditions, leading to rapid fragmentation.[2][5][8]
Q3: How does pH affect the stability of my boronic acid?
A3: The pH of the reaction medium is arguably the most critical factor governing the rate of protodeboronation.[2][9] A detailed kinetic analysis across various boronic acids reveals a complex relationship, but some general principles apply:
-
Neutral pH: Many simple arylboronic acids are most stable at neutral pH where both acid- and base-catalyzed decomposition pathways are minimized.[2] However, for basic heteroaromatic boronic acids, zwitterionic species can form at neutral pH, leading to rapid decomposition.[2][5]
-
Basic pH (Common in Suzuki Coupling): While necessary for the catalytic cycle's transmetalation step, basic conditions accelerate protodeboronation by forming the reactive boronate anion.[3][7] The choice and strength of the base are therefore critical.
-
Acidic pH: Acid-catalyzed protodeboronation is also a known pathway, although often less of a concern during the cross-coupling reaction itself.[6][10]
A pH-rate profile for a typical heteroaromatic boronic acid can be complex, with stability varying dramatically across the pH scale.[7][8][11]
Troubleshooting Guide: Mitigating Protodeboronation
If you are encountering issues with protodeboronation, this guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Problem 1: Significant Protodeboronation Under Standard Suzuki Conditions
Your primary goal is to accelerate the rate of the productive cross-coupling reaction so that it outcompetes the undesired protodeboronation pathway.[2][12]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for protodeboronation.
In-Depth Protocols & Methodologies
Protocol 1: Conversion to a Pinacol Ester for Enhanced Stability
This "slow-release" strategy involves masking the boronic acid as a more stable ester.[13] The pinacol ester is less prone to protodeboronation and slowly hydrolyzes under the reaction conditions to liberate the active boronic acid, keeping its ambient concentration low.[14]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent Addition: Add a solvent capable of azeotropic water removal, such as toluene or isopropanol.
-
Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope. The reaction can be monitored by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Unstable Boronic Acids
This protocol incorporates best practices to favor the cross-coupling pathway.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (from Protocol 1, 1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles. This is crucial to prevent oxidative degradation pathways.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add a high-activity palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the corresponding ligand. Using a precatalyst ensures rapid formation of the active Pd(0) species.[15]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane) via syringe. Minimize the amount of water present.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress closely by LC-MS. Avoid unnecessarily long reaction times.[4]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.
Quantitative Data Summary: Condition Screening
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Change |
| Boron Source | Boronic Acid | Pinacol Ester | Limits free boronic acid concentration, reducing decomposition.[13] |
| Base | NaOH (aq) | K₃PO₄ (solid) | Milder base, minimizes water, reduces rate of base-catalyzed protodeboronation.[12] |
| Temperature | 100 °C | 80 °C | Lower temperature disfavors the protodeboronation side reaction.[7] |
| Catalyst | Pd(PPh₃)₄ | G3-XPhos Precatalyst | Faster catalytic turnover outcompetes decomposition.[15] |
Storage and Handling
Proper storage is essential to maintain the integrity of your this compound.
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dry place, away from light.[16][17] A desiccator is recommended. Boronic acids can undergo dehydration to form cyclic trimers called boroxines, which can affect reaction stoichiometry.[18]
-
In Solution: Avoid preparing stock solutions for long-term storage, as stability is limited.[4] If a solution must be made, use an anhydrous, aprotic solvent and store it under an inert atmosphere at a low temperature for the shortest possible time.
Chemical Compatibility and Storage
Caption: Storage incompatibility diagram.
References
- 1. This compound [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. csuohio.edu [csuohio.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical protocols for minimizing the homocoupling of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, making this building block crucial for the synthesis of novel therapeutic agents.[1] However, the formation of the symmetrical biaryl byproduct through homocoupling can significantly reduce the yield of the desired product and complicate purification. This guide provides field-proven insights to help you diagnose and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[2] In the case of this compound, this results in the formation of 6,6'-bis(2-methyl-1,3-benzoxazole). This byproduct consumes your starting material, lowers the yield of the desired cross-coupled product, and can be challenging to separate during purification.
Q2: What are the primary causes of homocoupling?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][3][4] Rigorous exclusion of oxygen is therefore critical.[5][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2][5][7] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Q3: How does the choice of palladium source affect homocoupling?
A3: The oxidation state of the initial palladium source is a key factor. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require an initial reduction to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[7] To circumvent this, it is often advantageous to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle without requiring this initial homocoupling-driven reduction.[8][9]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[10] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[2] Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[2][7]
Understanding the Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for reactions involving (2-Methyl-1,3-benzoxazol-6-yl)boronic acid. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, making this boronic acid a valuable building block.[1] However, its heteroaromatic nature presents unique challenges in cross-coupling reactions, often leading to frustratingly low yields. This document is structured to help you diagnose and solve these issues through a combination of foundational knowledge, targeted FAQs, and systematic optimization protocols.
Part 1: Foundational Knowledge & Pre-Reaction Checks
Before troubleshooting a reaction, it is crucial to understand the inherent properties of your reagents. This compound is a heteroaromatic boronic acid, and like many in its class, it can be prone to decomposition pathways that are less common with simple arylboronic acids.
Frequently Asked Questions: The First Line of Defense
Q1: My reaction failed completely. What are the most critical initial checks?
A1: When a reaction shows no product formation and significant starting material remains, the issue often lies with the fundamental setup or reagent integrity.
-
Reagent Purity & Stability: Boronic acids can degrade over time, especially upon exposure to air and moisture.[2] this compound, containing a Lewis-basic nitrogen atom, can be particularly sensitive.[2][3] It is recommended to use the boronic acid from a freshly opened bottle or one that has been stored correctly under an inert atmosphere at low temperatures. Purity can be assessed by NMR or HPLC.[4][5]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade, and phosphine ligands are notoriously susceptible to oxidation.[6] Ensure your catalyst and ligand are fresh and have been stored and handled under an inert atmosphere. The use of pre-formed, air-stable precatalysts can often improve reproducibility.
-
Solvent and Base Quality: Ensure solvents are anhydrous (if required by the protocol) and have been thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[6] The base should be of high purity and handled appropriately (e.g., anhydrous bases should not be exposed to air).
-
Inert Atmosphere: The Suzuki-Miyaura catalytic cycle involves sensitive Pd(0) species that are readily oxidized.[7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles.
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical for reproducibility. Store the solid reagent in a tightly sealed container, preferably in a desiccator or glovebox, under an inert atmosphere (Argon or Nitrogen), and at a low temperature (e.g., 2-8 °C).[2] When weighing the reagent, minimize its exposure to the atmosphere. For highly sensitive applications, consider handling it exclusively within a glovebox.
Part 2: Troubleshooting Common Scenarios & Side Reactions
Low yields are often caused by competing, non-productive reaction pathways. The two most common culprits are protodeboronation and homocoupling .
The Core Problem: Competing Pathways
The desired Suzuki-Miyaura coupling must compete with side reactions that consume the boronic acid. Understanding these pathways is key to mitigating them.
Caption: Competing reaction pathways for the boronic acid.
Q3: My yield is low, and I've isolated a byproduct where the boronic acid group is replaced by a hydrogen. What happened?
A3: This is the classic signature of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] Heteroaromatic boronic acids can be particularly susceptible to this pathway.[3]
Causality & Mitigation Strategies:
-
Excessive Base/Water: The reaction is often promoted by the base and any available proton source, such as water.[3] While Suzuki reactions often use aqueous bases, for a sensitive substrate like this, minimizing water can be critical.
-
High Temperature & Long Reaction Times: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.
-
Action: Monitor the reaction closely by TLC or LCMS. Aim for the shortest time necessary for completion. Try lowering the reaction temperature if the coupling partner is sufficiently reactive (e.g., an aryl iodide or bromide).[6]
-
-
pH-Dependence: For basic heteroaromatic boronic acids, protodeboronation rates can be highly pH-dependent. Under neutral pH, the molecule can form a zwitterion, which may accelerate C-B bond fragmentation.[3]
-
Action: Careful selection of the base is crucial to maintain an optimal pH range that favors transmetalation over decomposition.
-
Q4: I've formed a symmetrical biaryl of my benzoxazole starting material. How do I prevent this?
A4: This byproduct results from homocoupling , the coupling of two boronic acid molecules.[8]
Causality & Mitigation Strategies:
-
Presence of Oxygen: Oxygen in the reaction mixture can promote homocoupling, often through oxidation of Pd(0) to Pd(II) species which can facilitate this pathway.[7]
-
Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes occur via homocoupling of the boronic acid.[7]
Q5: The reaction is sluggish and stalls, leaving unreacted aryl halide. What could be inhibiting my catalyst?
A5: This often points to catalyst deactivation or inhibition, a particular concern with nitrogen-containing heterocycles.[2][8]
Causality & Mitigation Strategies:
-
Lewis-Basic Inhibition: The nitrogen atom on the benzoxazole ring is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[8]
-
Action: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can sterically shield the palladium center and promote the desired catalytic steps, overcoming substrate inhibition.[8]
-
-
Poor Substrate Reactivity: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[6] Couplings with aryl chlorides are notoriously difficult and require highly active catalyst systems.
Part 3: Systematic Optimization Protocols
When simple fixes are not enough, a systematic approach to optimizing the reaction conditions is necessary. The following tables and protocols provide a structured framework for this process.
Table 1: Recommended Starting Conditions & Optimization Variables
| Parameter | Recommended Starting Point | Key Optimization Variables | Rationale & Causality |
| Palladium Source | Pd(dppf)Cl₂ (2 mol%) or a Buchwald Precatalyst (e.g., SPhos G3, 2 mol%) | Catalyst type, catalyst loading (1-5 mol%) | Buchwald-type ligands are often superior for heteroaromatic couplings due to their bulk and electron-donating properties, which accelerate key catalytic steps and prevent catalyst inhibition.[8][9] |
| Ligand | (If not using a precatalyst) SPhos or XPhos (2-4 mol%) | Ligand type (e.g., RuPhos, cataCXium A) | The ligand choice is critical for stabilizing the catalyst and promoting the difficult oxidative addition step, especially with less reactive halides like chlorides.[8][9] |
| Base | K₃PO₄ (2-3 equivalents) | Base type (Cs₂CO₃, K₂CO₃, KF), strength, and stoichiometry | The base activates the boronic acid to form a more nucleophilic boronate, which is essential for transmetalation.[11] For sensitive substrates, milder bases like K₃PO₄ can minimize protodeboronation.[6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Solvent system, anhydrous vs. aqueous | The solvent must solubilize all components. While some water can be beneficial, excess water can promote protodeboronation. Anhydrous conditions may be necessary.[2][6] |
| Temperature | 80-100 °C | 60-110 °C | Higher temperatures increase reaction rates but can also accelerate decomposition pathways.[8] The optimal temperature is a balance between these competing effects. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This procedure should be adapted and optimized for your specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure a completely oxygen-free environment.[6]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., SPhos G3, 0.02 equivalents) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[8] Proceed with standard purification, typically column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving low-yield issues.
Part 4: Advanced Solutions for Intractable Cases
Q6: I've tried optimizing conditions, but protodeboronation remains a major issue. What else can I do?
A6: When the boronic acid itself is too unstable under the reaction conditions, a "slow-release" strategy using a more stable boronic acid surrogate is the state-of-the-art solution.[10][12][13] These reagents protect the boronic acid functionality until it is needed in the catalytic cycle.
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to storage and chromatography.[10][12] Under the aqueous basic conditions of the Suzuki reaction, they slowly hydrolyze to release the active boronic acid at a low concentration, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[12][14] This is often the most effective general solution for unstable boronic acids.[10][12]
-
Pinacol Esters: Converting the boronic acid to its corresponding pinacol boronate ester can improve stability by sterically shielding the boron atom.[7][15] However, their transmetalation can be slower than that of boronic acids.[15]
-
Potassium Trifluoroborates (ArBF₃K): These salts are also typically air-stable, crystalline solids that can be effective surrogates for boronic acids.
The use of these stable surrogates can transform a difficult, low-yielding reaction into a robust and reproducible process, especially when coupling with challenging partners like aryl chlorides.[10]
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid Reactions
Introduction
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds.[1] The benzoxazole motif is a privileged scaffold in medicinal chemistry, making this building block particularly relevant for drug development professionals.[2] However, the success of the synthesis is critically dependent on the effective purification of the final product. Reactions involving boronic acids and palladium catalysts can generate a specific constellation of impurities that require targeted removal strategies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to address common purification challenges encountered in reactions with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Following a typical Suzuki-Miyaura coupling, your crude product will likely contain a mixture of the following:
-
Residual Palladium Catalyst: Both soluble (homogeneous) and insoluble (heterogeneous, e.g., "palladium black") forms can be present. The nitrogen atoms of the benzoxazole ring can chelate palladium, sometimes making it more difficult to remove.[3]
-
Unreacted Boronic Acid and Derivatives: this compound may remain. Boronic acids can also dehydrate to form cyclic boroxine trimers, or undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially under harsh aqueous or pH conditions.[4][5]
-
Homocoupled Byproducts: The boronic acid can couple with itself to form a bi-benzoxazole byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the catalytic cycle.[5]
-
Spent Reagents: This includes the inorganic base (e.g., K₃PO₄, Na₂CO₃), phosphine ligands from the catalyst system (e.g., triphenylphosphine), and their corresponding oxides (e.g., triphenylphosphine oxide).
Q2: My reaction is complete according to TLC/LC-MS. What is the very first work-up step I should perform?
A2: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities. After cooling the reaction to room temperature, quench it with water and dilute with an organic solvent like ethyl acetate or dichloromethane.[6][7] A crucial subsequent step is to filter the entire organic solution through a pad of Celite® (diatomaceous earth).[8][9] This is highly effective at removing insoluble palladium species that may have precipitated during the reaction.[10]
Q3: How can I remove unreacted this compound from my product?
A3: Boronic acids are acidic (pKa ~9) and can be easily separated from neutral organic products with a basic wash.[11] During your aqueous work-up, wash the organic layer with a mild aqueous base such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[12] This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous phase. Your neutral product will remain in the organic layer.
Q4: My product appears as one spot on TLC, but the NMR shows broad signals and the mass is slightly off. What could be the issue?
A4: This is a classic sign of contamination with residual palladium or other paramagnetic species. Even trace amounts of palladium can cause significant broadening of NMR signals. The presence of boronic acid derivatives, which have a different isotopic pattern for boron, can also complicate mass spectrometry interpretation. We recommend implementing a specific palladium scavenging step (see Protocol 4) followed by re-analysis.
Section 2: Troubleshooting and In-Depth Purification Guides
This section addresses more complex purification challenges in a problem-solution format.
Problem 1: A persistent impurity co-elutes with my product during flash column chromatography.
-
Causality Analysis: Co-elution occurs when the polarity and adsorptive properties of the product and impurity are nearly identical. The most likely culprit is the homocoupled byproduct, as its structure is very similar to the desired product.
-
Suggested Solutions:
-
Optimize Chromatography:
-
Change Solvent System: Switch from a standard ethyl acetate/hexanes system to one with different selectivity, such as dichloromethane/methanol or toluene/acetone.
-
Use a Shallow Gradient: A very slow, shallow gradient around the elution point of your product can sometimes resolve closely running spots.
-
-
Attempt Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. The different crystal packing abilities of your product and the impurity can lead to highly effective separation.[9][13] Test a range of solvents to find one where your product is soluble when hot but sparingly soluble when cold.
-
Reverse-Phase Chromatography: If the impurity persists, consider using reverse-phase (C18) silica gel. The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve compounds that are inseparable on normal-phase silica.
-
Problem 2: My final product is a solid, but it's an amorphous powder or oil that won't crystallize.
-
Causality Analysis: The presence of even minor impurities can inhibit crystal lattice formation. Alternatively, the molecule itself may have a low propensity to crystallize due to conformational flexibility or awkward intermolecular interactions.
-
Suggested Solutions:
-
Increase Purity: First, ensure the material is >98% pure by chromatography. Any remaining solvent or minor byproduct can act as a "crystallization poison."
-
Trituration: Stir or sonicate the oil/amorphous solid with a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether). This can wash away soluble impurities and often induces crystallization.
-
Solvent Screening for Recrystallization: Use a systematic approach. Place small amounts of your compound in several vials and add different solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexanes mixture). Heat to dissolve, then cool slowly to room temperature, and finally in an ice bath or freezer to identify a suitable system.[13]
-
Seeding: If you have even a single, tiny crystal from a previous batch, add it to a supersaturated solution to initiate crystallization.
-
Problem 3: After work-up and chromatography, my product is still colored (yellow, grey, or black), indicating palladium contamination.
-
Causality Analysis: Soluble palladium complexes can be difficult to remove completely by chromatography alone, as they can streak down the column. As mentioned, the benzoxazole nitrogen may form a stable complex with palladium.[3] For applications in drug development, reducing palladium levels to low ppm is mandatory.
-
Suggested Solutions:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., ethyl acetate, methanol) and add activated carbon (5-10% by weight).[3] Stir the suspension for several hours, then filter through Celite to remove the carbon. Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss.[3]
-
Use a Palladium Scavenger Resin: This is the most effective method for removing trace palladium.[14] These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols (mercaptans) or phosphines.[3] The procedure is simple and highly effective (see Protocol 4).
-
Table 1: Comparison of Palladium Removal Techniques
| Method | Pros | Cons | Best For |
| Filtration through Celite | Simple, fast, inexpensive. | Only removes insoluble palladium species.[8][10] | Initial work-up after reaction. |
| Flash Chromatography | Removes many impurities simultaneously. | May not remove all palladium; can lead to streaking. | General purification of crude mixture. |
| Activated Carbon | Cost-effective. | Non-specific, can lead to product loss; efficiency varies.[3] | Decolorizing and removing moderate levels of Pd. |
| Scavenger Resins | Highly specific and efficient; simple filtration removal.[3] | Higher cost than other methods. | Removing trace palladium to meet regulatory limits (ppm). |
Section 3: Detailed Purification Protocols
Protocol 1: General Aqueous Work-up and Celite Filtration
-
Cooling & Quenching: Once the reaction is complete, cool the reaction vessel to room temperature in a water bath.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Prepare a small plug of Celite (approx. 1-2 cm thick) in a sintered glass funnel or a Büchner funnel with filter paper. Filter the dried organic solution through the Celite plug, washing the plug with a small amount of fresh organic solvent to ensure complete product recovery.[8][9]
-
Concentration: Concentrate the clear, filtered solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Select an appropriately sized silica gel cartridge or glass column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the initial eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or DCM. If the product is not very soluble, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve ~20-30 mg of your chromatographed product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixed system like hexanes/ethyl acetate).[9]
-
Dissolution: In a larger flask, add the bulk of your impure solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath or refrigerator (0-4 °C) for 30-60 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities. Allow the crystals to dry under vacuum to obtain the final, pure product.[9]
Protocol 4: Palladium Scavenging with Thiol-Functionalized Silica
-
Preparation: Dissolve the palladium-contaminated product in a suitable solvent (e.g., EtOAc, DCM, Toluene) to make a ~0.1 M solution.
-
Scavenger Addition: Add thiol-functionalized silica gel (typically 5-10 equivalents relative to the theoretical amount of palladium) to the solution.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[3] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite or a 0.45 µm syringe filter to remove the solid-supported scavenger.[3]
-
Rinsing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the palladium-free product. For confirmation, residual palladium levels can be quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: A typical experimental workflow for purification.
Diagram 2: Troubleshooting Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 14. spinchem.com [spinchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Hindered Substrates
Welcome to the Technical Support Center dedicated to overcoming the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your challenging coupling reactions.
Introduction: The Challenge of Steric Hindrance in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds. However, when substrates with significant steric bulk are involved, such as those with ortho-substituents, the efficiency of this powerful reaction can be dramatically reduced. Low yields, or even complete reaction failure, are common hurdles. This guide provides a systematic approach to diagnosing and solving these issues, grounded in a deep understanding of the reaction mechanism.
The catalytic cycle of the Suzuki coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Steric hindrance can negatively impact each of these stages, making the careful selection of reaction parameters paramount for a successful outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with hindered substrates in Suzuki coupling reactions.
Q1: Why is my Suzuki coupling reaction with a hindered substrate failing or giving low yields?
A1: Low yields with hindered substrates are typically due to a slowdown in one or more key steps of the catalytic cycle. The primary reason is the steric clash between the bulky coupling partners and the palladium catalyst.[4][5] This can impede oxidative addition of the aryl halide to the palladium(0) center, hinder the transmetalation step where the organic group is transferred from the boronic acid to the palladium, and slow down the final reductive elimination step that forms the desired C-C bond and regenerates the active catalyst.[6][7]
Q2: What is the most critical factor to consider when optimizing for hindered substrates?
A2: The choice of ligand is arguably the most critical factor.[5] Standard ligands like triphenylphosphine are often ineffective. For hindered substrates, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are highly recommended.[4][5][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[7]
Q3: How do I choose the right base for my sterically hindered Suzuki coupling?
A3: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] For hindered systems, a moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[5][9] In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[11] The choice of base can also influence side reactions, so it's an important parameter to screen.
Q4: Can the choice of solvent impact the outcome of a difficult Suzuki coupling?
A4: Yes, the solvent can significantly influence the reaction. It not only dissolves the reactants but also can affect the stability and reactivity of the catalytic species.[12][13] Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. Often, a mixture of an organic solvent with water is beneficial, especially when using inorganic bases like carbonates or phosphates.[14] For some systems, polar aprotic solvents like DMF or acetonitrile can alter the selectivity of the reaction.[12][13]
Q5: I'm observing significant amounts of homocoupling of my boronic acid. What can I do to minimize this?
A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[15] Ensuring the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and using degassed solvents is crucial.[15] In some instances, the choice of catalyst and ligand can also influence the extent of homocoupling. Slow addition of the boronic acid to the reaction mixture can also help to minimize its concentration and thus reduce the rate of this side reaction.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered in Suzuki coupling reactions with hindered substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Ineffective Catalyst/Ligand System: The chosen ligand may not be suitable for the sterically demanding substrates.[4][5] | Switch to a bulkier, more electron-rich ligand such as a Buchwald-type ligand (e.g., XPhos, SPhos) or an NHC ligand.[8][16] Consider using a pre-formed palladium precatalyst for more reliable generation of the active Pd(0) species.[17][18][19][20] |
| Suboptimal Base: The base may be too weak or poorly soluble to effectively activate the boronic acid.[9] | Screen stronger bases like K₃PO₄, Cs₂CO₃, or even t-BuOK.[5][9][11] The addition of a small amount of water can sometimes improve the efficacy of carbonate and phosphate bases.[5] | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier imposed by steric hindrance. | Gradually increase the reaction temperature. Microwave irradiation can also be an effective strategy for accelerating reactions with hindered substrates.[21] | |
| Significant Protodeboronation | Harsh Reaction Conditions: The boronic acid may be degrading under the reaction conditions, especially if it is electron-deficient.[15] | Use a milder base such as K₂CO₃ or KF.[22] Consider shorter reaction times or lower temperatures. Protecting the boronic acid as a more stable derivative (e.g., a pinacol ester or MIDA boronate) that slowly releases the boronic acid in situ can also be effective.[15][17] |
| Formation of Byproducts (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid.[15] | Ensure the reaction is set up under a strictly inert atmosphere. Use properly degassed solvents.[15] |
| Catalyst System: Some catalyst systems may be more prone to promoting homocoupling. | Experiment with different palladium sources and ligands. Slow addition of the boronic acid can also be beneficial.[4] |
Visualizing the Suzuki Catalytic Cycle for Hindered Substrates
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling, highlighting the steps that are particularly sensitive to steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle with key steps impacted by steric hindrance.
A Systematic Troubleshooting Workflow
When faced with a challenging Suzuki coupling, a logical and systematic approach to optimization is crucial. The following flowchart outlines a recommended workflow.
Caption: A logical workflow for troubleshooting challenging Suzuki coupling reactions.
Detailed Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a hindered aryl halide with a hindered boronic acid. Optimization of specific parameters may be required for your particular substrates.
Materials:
-
Hindered aryl halide (1.0 equiv)
-
Hindered boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.5 M)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or vial with a stir bar) under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium precatalyst, and base.
-
Add the boronic acid or boronic ester to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Recommended Reaction Parameters for Different Hindered Substrates
The following table summarizes recommended starting conditions for various classes of hindered Suzuki coupling reactions based on literature precedents.
| Aryl Halide | Boronic Acid/Ester | Recommended Ligand | Recommended Base | Solvent System | Typical Temp. (°C) |
| Di-ortho-substituted Aryl Bromide | Ortho-substituted Arylboronic Acid | XPhos, SPhos, RuPhos[5][8] | K₃PO₄, Cs₂CO₃[5][9] | Dioxane, Toluene | 80-110 |
| Di-ortho-substituted Aryl Chloride | Arylboronic Acid | Buchwald ligands, NHC ligands[4][11] | K₃PO₄, t-BuOK[5][11] | Dioxane, Toluene | 100-120 |
| Electron-rich Hindered Aryl Bromide | Electron-rich Arylboronic Acid | AntPhos, BI-DIME[23] | K₃PO₄ | Toluene, Xylenes | 110-140 |
| Hindered Heteroaryl Halide | Arylboronic Acid | SPhos, XPhos[7][8] | K₂CO₃, K₃PO₄[9][22] | Dioxane/H₂O | 80-100 |
Conclusion
Successfully performing Suzuki-Miyaura coupling reactions with sterically hindered substrates requires a departure from standard protocols. By understanding the mechanistic challenges and systematically optimizing the choice of ligand, base, solvent, and temperature, even the most challenging biaryl syntheses can be achieved with high efficiency. This guide provides the foundational knowledge and practical advice to empower you to overcome these synthetic hurdles.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aidic.it [aidic.it]
- 15. benchchem.com [benchchem.com]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.st [2024.sci-hub.st]
- 19. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in (2-Methyl-1,3-benzoxazol-6-yl)boronic acid Couplings
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Catalyst Deactivation in Suzuki-Miyaura Couplings of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Understanding the Challenge: Why This Coupling Can Be Difficult
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its success is highly substrate-dependent. This compound, while a valuable building block, presents specific challenges that can lead to low yields, incomplete reactions, and catalyst deactivation. The primary issues stem from the inherent properties of the benzoxazole moiety.
-
Catalyst Poisoning: The nitrogen atom in the benzoxazole ring is Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[1][2][3] This is a common issue with nitrogen-containing heterocycles.[4][5]
-
Protodeboronation: This is a critical side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[6] Heteroaryl boronic acids, particularly those containing basic nitrogen atoms, are highly susceptible to this process, which can be promoted by water, strong bases, or elevated temperatures.[2][7]
-
Poor Solubility: Highly polar heterocyclic compounds like benzoxazole derivatives can exhibit poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.[2]
This guide provides a structured approach to diagnosing and resolving these common issues through a series of troubleshooting questions, detailed protocols, and mechanistic insights.
Visualizing Deactivation Pathways
To effectively troubleshoot, it's crucial to understand both the desired reaction and the potential pitfalls.
The Ideal Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the productive pathway for C-C bond formation.
Caption: The ideal Suzuki-Miyaura catalytic cycle.
Common Catalyst Deactivation Pathways
This diagram shows the primary off-cycle reactions that compete with the productive cycle.
Caption: Key catalyst deactivation and side reaction pathways.
Troubleshooting Guide & FAQs
This section is designed to address specific experimental failures in a question-and-answer format.
Q1: My reaction shows very low conversion, and I've recovered most of my starting materials. What's the likely cause?
A1: This classic symptom points towards an inactive or deactivated catalyst. The two most probable causes are catalyst poisoning by the benzoxazole nitrogen and/or failure to form the active Pd(0) species.
-
Cause A: Catalyst Poisoning. The Lewis basic nitrogen on the benzoxazole ring can coordinate to the palladium center, forming a stable complex that does not proceed through the catalytic cycle.[3] This is especially problematic with standard, less-bulky ligands.
-
Cause B: Inefficient Pre-catalyst Reduction. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This process can be inefficient and can also lead to side reactions like boronic acid homocoupling.[8]
Troubleshooting Steps:
-
Switch to a Specialized Ligand: Use bulky, electron-rich phosphine ligands. These ligands serve two purposes: their steric bulk can disfavor the binding of the benzoxazole nitrogen, and their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps.[9][10]
-
Use a Modern Pre-catalyst: Employ a well-defined Pd(0) source or a "G3" (third-generation) palladacycle pre-catalyst. These are designed for rapid and clean generation of the active Pd(0) species upon addition of base, minimizing side reactions.[11]
| Parameter | Recommendation for this compound | Rationale |
| Catalyst System | Option 1 (Buchwald-type): Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands accelerate key steps and can prevent N-coordination.[9][12] |
| Option 2 (Pre-catalyst): SPhos-Pd-G3 or XPhos-Pd-G3 | Ensures efficient and rapid formation of the active L-Pd(0) species, minimizing catalyst death.[11] | |
| Ligand-to-Metal Ratio | 2:1 to 4:1 | An excess of ligand can help prevent catalyst aggregation (palladium black formation).[13] |
Q2: My LC-MS analysis shows a significant peak corresponding to 2-methyl-1,3-benzoxazole (the protodeboronated side product). How can I prevent this?
A2: The formation of the protodeboronated product is a clear indication that your boronic acid is being destroyed faster than it can participate in the cross-coupling. This is a very common issue with heteroaryl boronic acids.[6]
-
Cause A: Presence of Water and Base. The combination of water and base creates the conditions for protonolysis of the C-B bond. While some water is often beneficial for Suzuki couplings, excess water, especially with strong bases, can be detrimental.[6][14]
-
Cause B: High Temperatures. Elevated temperatures can accelerate the rate of protodeboronation relative to the desired coupling.
Troubleshooting Steps:
-
Use Anhydrous Conditions: While counterintuitive for some Suzuki couplings, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[2] This involves using anhydrous solvents and a non-hydroxide base.
-
Select a Milder, Non-Aqueous Base: Strong aqueous bases like NaOH or KOH can be particularly aggressive. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but has lower aqueous basicity.[15] Cesium fluoride (CsF) in an alcohol solvent is another effective option for minimizing protodeboronation.[16]
-
Convert the Boronic Acid: If protodeboronation remains a persistent issue, convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These are generally more robust and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[17]
Q3: The reaction mixture turned black, and a precipitate formed. What happened?
A3: The formation of a black precipitate is almost certainly "palladium black," which consists of aggregated, inactive Pd(0) nanoparticles.[18] This indicates that the ligands are not effectively stabilizing the palladium center throughout the catalytic cycle.
-
Cause A: Ligand Degradation. Phosphine ligands are susceptible to oxidation, especially if the reaction is not kept under a strictly inert atmosphere.[19]
-
Cause B: Unstable Catalytic Intermediates. If the catalytic intermediates are not properly stabilized by the ligand, they can decompose and aggregate.
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: This is non-negotiable. Use a Schlenk line or a glovebox. Degas all solvents thoroughly by sparging with argon or nitrogen for at least 15-20 minutes.[11][19]
-
Use a More Robust Ligand: As mentioned in Q1, bulky, electron-rich biarylphosphine ligands (like SPhos) are generally more robust and better at stabilizing the palladium center than simpler ligands like triphenylphosphine (PPh₃).[9]
-
Check Reagent Purity: Impurities in solvents or reagents can sometimes act as catalyst poisons, leading to decomposition.[1]
Recommended Experimental Protocol
This protocol is a robust starting point for minimizing catalyst deactivation and side reactions with this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed reactions.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[11]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (5 mL). The solvent should be sparged with argon for at least 20 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (start by screening 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small, quenched aliquots for analysis by TLC or LC-MS.[14]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling-Up Suzuki Reactions with (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of Suzuki-Miyaura cross-coupling reactions involving (2-Methyl-1,3-benzoxazol-6-yl)boronic acid. The benzoxazole moiety is a significant scaffold in medicinal chemistry, making this specific reaction class highly relevant to pharmaceutical development.[1][2]
Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring a robust, safe, and efficient transition from bench-scale to production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the scale-up process.
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most likely causes?
A significant drop in yield upon scale-up is a frequent issue. The primary culprits are often related to mass and heat transfer limitations, as well as increased sensitivity to atmospheric conditions.[3][4] On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution, promoting side reactions. Furthermore, maintaining a truly inert atmosphere is more challenging in larger reactors, and oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5][6]
Q2: I'm observing a significant amount of a byproduct corresponding to the protonated benzoxazole. What is this, and how can I prevent it?
This byproduct results from a common side reaction known as protodeboronation, where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like this compound, can be particularly susceptible to this decomposition pathway.[7][8] This is often exacerbated by the presence of water, high temperatures, and certain bases.[6][7]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents.[6][9]
-
Consider Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, can protect it from premature decomposition.[10][11]
-
Optimize Base and Temperature: Employing milder bases or lower reaction temperatures can slow the rate of protodeboronation.[6]
Q3: What are the key safety considerations when scaling up a Suzuki reaction?
Safety is paramount during scale-up. Key considerations include:
-
Exothermic Events: Suzuki reactions can be significantly exothermic. It is crucial to perform thermal safety screening (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's heat profile and the potential for a runaway reaction.[12]
-
Reagent Handling: Handle all reagents, particularly palladium catalysts and organic solvents, in well-ventilated areas and with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Be aware of potential pressure build-up in sealed reactors, especially when heating reactions above the solvent's boiling point.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific experimental problems.
Issue 1: Reaction Stalls or Incomplete Conversion
"My reaction starts well but stalls at 60-70% conversion, even with extended reaction times. How can I drive it to completion?"
Causality Analysis: Reaction stalling is often a sign of catalyst deactivation or reagent instability over the course of the reaction. The this compound itself may be degrading, or the palladium catalyst may be precipitating out of solution as inactive palladium black.[4]
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Are you using a pre-catalyst? Pd(II) sources require an initial reduction to the active Pd(0) species.[10] Using a pre-formed Pd(0) catalyst or a modern pre-catalyst like a G3 or G4 Buchwald pre-catalyst can ensure efficient generation of the active catalyst.[6]
-
Is your ligand robust enough? The benzoxazole nitrogen can potentially coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired catalytic cycle and prevent catalyst deactivation.[8][13]
-
-
Reagent Stability Assessment:
-
Monitor Boronic Acid Decomposition: Take aliquots of the reaction mixture over time and analyze them by HPLC or LC-MS to quantify the concentration of this compound. A rapid decrease suggests that protodeboronation is a significant issue.
-
Consider a More Stable Boron Source: If decomposition is confirmed, switching to a neopentyl glycol or MIDA boronate ester can provide a "slow release" of the boronic acid into the reaction, maintaining a low steady-state concentration and minimizing decomposition.[10][14]
-
-
Process Parameter Optimization:
-
Temperature Profile: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation.[5][15] Experiment with a lower reaction temperature to see if catalyst lifetime is extended.
-
Base Selection: The choice of base is critical. For heteroaromatic couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[9][16]
-
Issue 2: Poor Product Purity and Difficult Purification
"My crude product is contaminated with homocoupled byproducts and residual palladium, making purification on a large scale challenging. How can I improve the purity profile?"
Causality Analysis: The formation of biaryl byproduct from the homocoupling of the boronic acid is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10][15] High levels of residual palladium in the final product are a common issue in large-scale reactions and require specific removal strategies.[5][17]
Troubleshooting Protocol:
-
Minimizing Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the palladium catalyst. This can be achieved by sparging with an inert gas (nitrogen or argon) or through freeze-pump-thaw cycles for smaller scales.[18][19]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[5][18]
-
-
Palladium Removal (Scavenging):
-
Post-Reaction Scavenging: After the reaction is complete, the crude mixture can be treated with a palladium scavenger. Common and effective scavengers include functionalized silica gels, activated carbon, or solutions of reagents like sodium bisulfite.[17]
-
Extraction and Crystallization: A well-designed workup and crystallization procedure can significantly reduce palladium levels. Sometimes, switching the solvent system during workup can precipitate the product while leaving palladium impurities in the mother liquor.[5]
-
Parameter Optimization Table for Purity Improvement
| Parameter | Recommendation for High Purity | Rationale |
| Atmosphere | Strictly inert (N₂ or Ar) | Prevents O₂-induced homocoupling and catalyst deactivation.[5][15] |
| Catalyst Loading | As low as possible (e.g., < 0.1 mol%) | Minimizes residual palladium in the final product.[20][21] |
| Workup | Quench, then treat with a scavenger | Removes residual palladium before isolation.[17] |
| Isolation | Crystallization over chromatography | More scalable and often more effective for removing palladium. |
Issue 3: Inconsistent Reaction Performance and Reproducibility
"I'm seeing significant batch-to-batch variability in both yield and purity. What are the critical parameters I need to control more tightly?"
Causality Analysis: Inconsistent performance on scale-up often points to "hidden" or poorly controlled variables. These can include the quality of raw materials, the efficiency of mixing, and the precise control of the reaction temperature.[22]
Troubleshooting Protocol:
-
Raw Material Quality Control:
-
Boronic Acid Purity: this compound can exist as a mixture with its corresponding boroxine (a cyclic trimer). Variations in the boronic acid/boroxine ratio can affect reactivity.[23] Ensure consistent quality from your supplier or purify it before use.
-
Solvent Purity: Use high-purity, dry solvents. Water content can be a major source of irreproducibility due to its role in protodeboronation.[3][6]
-
-
Engineering and Process Control:
-
Mixing Efficiency: The stirrer speed and impeller design are critical on a larger scale. Inadequate mixing can lead to poor mass and heat transfer.[6] Ensure the stirring is vigorous enough to maintain a homogeneous slurry.
-
Temperature Control: Monitor the internal reaction temperature, not just the jacket temperature.[5] The internal temperature is the true reflection of the reaction conditions. Implement controlled dosing of reagents if a significant exotherm is observed.[12]
-
Workflow for Ensuring Reproducibility
Caption: A workflow for achieving reproducible Suzuki reactions.
Part 3: Key Experimental Protocols & Data
Protocol: Screening Solvents and Bases for Scale-Up
This protocol outlines a systematic approach to optimizing the core reaction conditions for robustness.
-
Setup: In parallel reaction vials, add this compound (1.0 equiv), your aryl halide partner (1.2 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 0.5 mol%).
-
Variable Addition: To each vial, add a different solvent and base combination according to the table below.
-
Execution: Seal the vials, degas thoroughly, and heat to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Analysis: Monitor the reactions by HPLC at set time points (e.g., 1h, 4h, 16h) to determine the rate of product formation and the extent of any side reactions.
Solvent and Base Screening Matrix
| Solvent | Base (2.0 equiv) | Expected Outcome |
| Toluene/H₂O (10:1) | K₂CO₃ | A common starting point, but may be suboptimal.[24][25] |
| 2-MeTHF/H₂O (10:1) | K₃PO₄ | Often provides good results with improved safety over THF.[6] |
| Dioxane/H₂O (10:1) | K₃PO₄ | A classic solvent, but with toxicity concerns.[6][24] |
| Anhydrous Toluene | Cs₂CO₃ | Anhydrous conditions can minimize protodeboronation.[26] |
| n-Butanol | K₃PO₄ | Can be effective for challenging couplings.[13] |
Note: The optimal conditions will be specific to the aryl halide coupling partner.
Visualizing the Suzuki Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
By systematically addressing these common scale-up challenges, researchers and drug development professionals can develop robust and efficient processes for the synthesis of valuable molecules containing the 2-methyl-1,3-benzoxazole core.
References
- 1. This compound [benchchem.com]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 19. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 22. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A-Comparative-Guide-to-Alternatives-for-(2-Methyl-1,3-benzoxazol-6-yl)boronic-Acid-in-Drug-Discovery
Introduction
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmacologically active molecules.[1][2][3] (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a valuable reagent in this context, offering a straightforward method to introduce the 2-methylbenzoxazole moiety—a privileged scaffold in medicinal chemistry.[4] This structural unit often acts as a bioisostere for amides or a hydrogen bond acceptor, enhancing binding affinity and metabolic stability.[4]
However, the reliance on a single building block can be limiting. Challenges associated with boronic acids, such as potential instability, protodeboronation, and the formation of boroxine anhydrides, necessitate the exploration of alternative reagents.[5][6][7] This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals the insights needed to select the optimal reagent for their synthetic challenges. We will delve into the practical advantages and disadvantages of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols.
The Benchmark: this compound
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] The benzoxazole core is a key feature in numerous compounds with biological activity, including anticancer agents.[4]
Typical Suzuki-Miyaura Coupling Protocol
A standard protocol for a Suzuki-Miyaura reaction involving an aryl halide and this compound is as follows:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Limitations of Boronic Acids
Despite their widespread use, boronic acids, including this compound, present several challenges:
-
Instability: Boronic acids can be susceptible to protodeboronation, particularly electron-deficient and some heteroaryl boronic acids, leading to lower yields.[6][7]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[5] This can complicate stoichiometry and affect reaction reproducibility.
-
Purification Difficulties: The polar nature of boronic acids can make their purification by standard chromatographic methods challenging.[5]
Alternative Reagents: A Comparative Analysis
To overcome the limitations of boronic acids, several alternative organoboron reagents have been developed. This guide will focus on two of the most prominent and practical alternatives: potassium organotrifluoroborates and MIDA boronates.
Potassium Organotrifluoroborates: The Stability Champions
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5][8] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[5][9]
Advantages over Boronic Acids:
-
Enhanced Stability: The tetracoordinate boron atom in organotrifluoroborates makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[5] They can often be stored indefinitely at room temperature.[5][10]
-
Ease of Handling: Their solid nature and stability make them easier to weigh and handle than boronic acids, which can be hygroscopic or prone to boroxine formation.[5][8]
-
Improved Reactivity in Some Cases: Organotrifluoroborates can sometimes outperform boronic acids, leading to faster reactions and higher yields.[11]
Synthesis of the Corresponding Potassium (2-Methyl-1,3-benzoxazol-6-yl)trifluoroborate
The corresponding trifluoroborate salt can be readily prepared from the boronic acid.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Validation of Biologically Active Compounds Synthesized with (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer potent and selective biological activity is paramount. The benzoxazole moiety, a privileged heterocyclic system, is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in key biological interactions.[1][2][3][4][5] This guide provides an in-depth technical comparison for the validation of the biological activity of compounds synthesized using (2-Methyl-1,3-benzoxazol-6-yl)boronic acid. This versatile building block is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of a diverse array of biaryl and heteroaryl structures with potential therapeutic applications, notably as kinase inhibitors.[6]
This document will delve into the synthesis of such compounds, present a comparative analysis with alternative synthetic precursors, and provide detailed, field-proven protocols for the validation of their biological activity, with a focus on anticancer and enzyme inhibitory effects.
The Strategic Advantage of this compound in Drug Discovery
This compound serves as a crucial intermediate in organic synthesis. The benzoxazole core can act as a bioisostere for amides and other carbonyl groups or as a hydrogen bond acceptor, enhancing binding affinity and metabolic stability.[6] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[6] This reaction's tolerance of a wide range of functional groups makes it an ideal tool for generating libraries of diverse compounds for biological screening.[7]
The 2-methyl and 6-boronic acid substitution pattern of this particular benzoxazole derivative offers specific advantages. The methyl group can influence the electronic properties and metabolic stability of the final compound, while the boronic acid at the 6-position provides a reactive handle for coupling with a variety of aryl and heteroaryl halides, leading to compounds with diverse pharmacological profiles.
Comparative Analysis of Synthetic Precursors
While this compound is a valuable tool, the choice of starting material is a critical decision in any synthetic campaign. Below is a comparison with alternative boronic acids used in the synthesis of biologically active benzoxazole derivatives.
| Precursor | Key Features & Applications | Advantages | Disadvantages |
| This compound | Suzuki-Miyaura coupling to introduce the 2-methylbenzoxazole moiety. Used in the synthesis of kinase inhibitors. | Provides a stable, well-characterized core. The methyl group can enhance metabolic stability. | The specific substitution pattern may limit the accessible chemical space compared to more functionalized analogs. |
| Phenylboronic Acid | A common building block in Suzuki-Miyaura reactions.[7] | Readily available and cost-effective. Provides a basic phenyl group for initial structure-activity relationship (SAR) studies. | Lacks the specific heterocyclic scaffold of the benzoxazole, which may be crucial for target engagement. |
| Benzofuran-2-ylboronic Acid | Used in the synthesis of compounds targeting various biological pathways. | The benzofuran scaffold is also a privileged structure in medicinal chemistry and can mimic aspects of the benzoxazole. | May exhibit different electronic and hydrogen bonding properties compared to the benzoxazole, impacting biological activity. |
| Indole-5-boronic Acid | Employed in the synthesis of kinase inhibitors and other biologically active molecules.[8] | The indole nucleus is a key component of many bioactive natural products and approved drugs.[8] | The N-H group of the indole can sometimes interfere with coupling reactions, requiring protection and deprotection steps.[8] |
The selection of a particular boronic acid is dictated by the specific therapeutic target and the desired pharmacophore of the final compound. This compound is a strategic choice when the benzoxazole scaffold is a key element of the design hypothesis, particularly in the context of kinase inhibition.
Validation of Biological Activity: A Focus on Kinase Inhibition
Many biologically active compounds derived from benzoxazole scaffolds have demonstrated potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3][4][5] Validating the kinase inhibitory activity of newly synthesized compounds is a multi-step process involving in vitro and cell-based assays.
Experimental Workflow for Kinase Inhibitor Validation
Caption: A streamlined workflow for the validation of kinase inhibitors.
Detailed Experimental Protocols
This protocol outlines a general procedure for the synthesis of a biaryl compound using this compound and a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture (e.g., 3:1 dioxane:water).
-
Add the palladium catalyst (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux for the required time (typically 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9]
This assay determines the concentration of the synthesized compound required to inhibit 50% of the kinase activity (IC₅₀).
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the synthesized compound in the assay buffer.
-
In a 96-well or 384-well plate, add the VEGFR-2 enzyme and the substrate.
-
Add the diluted compound to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, typically DMSO).[2]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
This assay measures the metabolic activity of cells and is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)[1]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
This assay quantifies the number of apoptotic cells after treatment with the synthesized compound.
Materials:
-
Cancer cell line
-
Synthesized compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with the synthesized compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS (phosphate-buffered saline).
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathway Illustration
The following diagram illustrates a simplified signaling pathway involving VEGFR-2, a common target for benzoxazole-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for a synthesized inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and efficient method for generating molecular diversity around the privileged benzoxazole scaffold. A systematic and rigorous validation process, encompassing in vitro biochemical assays and cell-based functional assays, is crucial to ascertain the therapeutic potential of these novel compounds. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively validate the biological activity of compounds synthesized from this important precursor, thereby accelerating the discovery of new therapeutic agents.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis in Benzoxazole Synthesis: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of compounds with diverse biological activities. The efficient construction of this privileged heterocycle is therefore a critical endeavor. Among the myriad of synthetic methods, palladium-catalyzed coupling reactions have emerged as a powerful and versatile tool. This guide provides an in-depth comparative analysis of different palladium catalyst systems for the synthesis of benzoxazoles, with a focus on yield, reaction conditions, and mechanistic insights to empower you in your experimental design.
Introduction: The Significance of Palladium in Benzoxazole Construction
Benzoxazoles are typically synthesized through the condensation and subsequent cyclization of an o-aminophenol with a suitable electrophile. While traditional methods often rely on harsh conditions, palladium catalysis offers a milder and more functional-group-tolerant alternative. The power of palladium lies in its ability to facilitate key bond-forming events, namely C-N and C-O coupling, through various mechanistic pathways, including oxidative addition, C-H activation, and reductive elimination.
This guide will focus on the popular and illustrative synthesis of 2-phenylbenzoxazole from o-aminophenol and benzaldehyde, a common benchmark reaction to evaluate catalytic efficacy. We will compare the performance of three widely used palladium sources: Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and the modern PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalyst system.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium precursor and its associated ligand profoundly impacts the efficiency of the catalytic cycle. Below is a comparative summary of representative palladium catalyst systems for the synthesis of 2-phenylbenzoxazole. It is important to note that a direct, side-by-side comparison under identical conditions is scarce in the literature. Therefore, the following data is a synthesis of reported yields from various sources to provide a comparative overview.
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | Phosphine Ligand (e.g., PPh₃) | K₂CO₃ | Toluene | 110 | 12-24 | 75-85 | [1] |
| Pd₂(dba)₃ | Buchwald Ligand (e.g., XPhos) | Cs₂CO₃ | Dioxane | 100 | 8-16 | 80-92 | |
| PEPPSI-IPr | (NHC Ligand) | K₂CO₃ | DMF | 80 | 18 | 83-95 | [2] |
| Pd-nanoparticles | Supported on polymer | O₂ (air) | Ethanol | 50 | 3 | 88 | [2] |
Key Insights from the Data:
-
Traditional Precursors (Pd(OAc)₂ and Pd₂(dba)₃): These are cost-effective and common starting points for generating the active Pd(0) species in situ. Their performance is heavily reliant on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often necessary to promote efficient oxidative addition and reductive elimination, leading to high yields.[3]
-
PEPPSI Precatalysts: PEPPSI complexes, featuring a strongly donating N-heterocyclic carbene (NHC) ligand, offer significant advantages in terms of air and moisture stability, making them user-friendly.[4] The NHC ligand's strong σ-donating ability can facilitate oxidative addition and stabilize the catalytic species, often leading to high yields under milder conditions.[5][6]
-
Heterogeneous Catalysts: Palladium nanoparticles supported on various materials represent a greener approach, allowing for easier catalyst recovery and reuse. The example above demonstrates high efficiency at a lower temperature, using air as the oxidant.[2]
Mechanistic Considerations: The "Why" Behind the Catalyst's Performance
Understanding the catalytic cycle is paramount to rational catalyst selection and optimization. The palladium-catalyzed synthesis of benzoxazoles from o-aminophenols and aldehydes is generally believed to proceed through an oxidative cyclization pathway.
Proposed Catalytic Cycle
The reaction initiates with the condensation of o-aminophenol and benzaldehyde to form a Schiff base intermediate. The palladium catalyst then engages in a series of steps to facilitate the cyclization.
References
- 1. "Pd(OAc) 2 catalyzed synthesis of 2-aryl- and 2-heteroaryl- benzoxazole" by Rajesh G. Kalkhambkar and Kenneth K. Laali [digitalcommons.unf.edu]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
assessing the purity of Suzuki coupling products via HPLC and NMR
An In-Depth Guide to Assessing the Purity of Suzuki Coupling Products: A Comparative Analysis of HPLC and NMR Techniques
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical development.[1][2] The reaction's elegance, however, does not preclude the formation of impurities that can compromise the efficacy and safety of an active pharmaceutical ingredient (API). Consequently, rigorous purity assessment is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.
This guide provides a comparative analysis of two indispensable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As orthogonal methods, they offer distinct yet complementary insights, and when used in tandem, create a self-validating system for the comprehensive characterization of Suzuki coupling products.[3][4] We will explore the causality behind experimental choices, detail field-proven protocols, and present a logical framework for interpreting the data to ensure the highest degree of scientific integrity.
The Challenge: Characterizing a Complex Reaction Mixture
A typical Suzuki coupling reaction mixture is a complex matrix. Beyond the desired biaryl product, it can contain unreacted starting materials (aryl halides, boronic acids/esters), catalysts (palladium complexes), and various byproducts.[1] Common impurities include homocoupled products (from the boronic acid or the aryl halide) and protodeboronated species.[1][5] Each of these components must be identified and quantified to establish a purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is the dominant separation technique in pharmaceutical analysis, renowned for its precision, sensitivity, and reproducibility.[6][7] For Suzuki coupling products, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their polarity.
The Principle of Separation in RP-HPLC
In RP-HPLC, the stationary phase (typically a C18 silica column) is non-polar, while the mobile phase is a polar solvent mixture, usually water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). The non-polar biaryl product interacts strongly with the stationary phase and elutes later, while more polar impurities, such as unreacted boronic acids and the base, have a higher affinity for the mobile phase and elute earlier. A gradient elution, where the proportion of the organic solvent is gradually increased, is essential. This is a causal choice: starting with a high-polarity mobile phase ensures the retention of the non-polar product, while the increasing organic content systematically elutes compounds of decreasing polarity, enabling the separation of the desired product from both highly polar and non-polar (e.g., homocoupled) impurities within a single run.[8]
Caption: General experimental workflow for HPLC purity analysis.
Experimental Protocol: HPLC Method Development
-
Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the standard for separating the moderately non-polar compounds typical of Suzuki products.
-
Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (Aqueous) - 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid modifier is critical for achieving sharp peaks by protonating silanol groups on the stationary phase and suppressing ionization of acidic or basic analytes.[9] Mobile Phase B (Organic) - 0.1% of the same acid in HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and stronger elution properties.
-
Gradient Elution: A typical scouting gradient would be:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B (to wash the column)
-
25-26 min: 95% B to 5% B
-
26-30 min: Hold at 5% B (column re-equilibration)
-
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture (approx. 1 mg/mL) in a solvent compatible with the mobile phase (e.g., 50:50 ACN/Water or DMSO). Filter the sample through a 0.45 µm syringe filter to prevent particulates from blocking the column or tubing.[10]
-
Detection: Use a UV detector set at a wavelength where the biaryl product has strong absorbance, commonly 254 nm, as this is a good starting point for aromatic systems.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness.[6][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While HPLC excels at separation and quantification, NMR spectroscopy provides unambiguous structural confirmation of the product and direct identification of impurities.[13] For purity assessment, quantitative NMR (qNMR) is a powerful technique that determines the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[14][15][16]
The Principle of Quantification by ¹H NMR
The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][17] By adding a known amount of a high-purity internal standard to a sample of known mass, one can calculate the purity of the analyte by comparing the integrated signal areas of the analyte and the standard. This method is intrinsically reliable as, with proper parameter optimization, the NMR response is the same for all components, eliminating the need for compound-specific calibration curves required in HPLC.[18][19]
Caption: General experimental workflow for qNMR purity analysis.
Experimental Protocol: qNMR for Suzuki Products
-
Selection of Internal Standard: Choose a standard that is stable, non-volatile, has a simple NMR spectrum with signals that do not overlap with the analyte or impurities, and is soluble in the chosen deuterated solvent. Maleic anhydride or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude Suzuki product into a vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). Ensure complete dissolution.[14]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Step: Ensure the relaxation delay (D1) is sufficiently long (typically 5 times the longest T1 relaxation time of the protons being quantified). This is a critical causal step to ensure all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[14]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the product (Iproduct) and a signal for the internal standard (Istd).
-
Calculate the purity using the following formula:
Purity (w/w %) = (Iproduct / Nproduct) * (Nstd / Istd) * (MWproduct / MWstd) * (mstd / mproduct) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
-
Comparative Analysis: HPLC vs. NMR
The true power in purity assessment comes from understanding the distinct advantages and limitations of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of mixture components. | Structural elucidation and quantification. |
| Quantitative Method | Relative quantification based on peak area percent (requires response factor for absolute quantification). | Absolute quantification (qNMR) using an internal standard without needing a product reference standard.[18] |
| Impurity Identification | Tentative, based on retention time relative to known standards. Cannot identify unknown or co-eluting peaks without mass spectrometry (LC-MS). | Definitive identification of known and often unknown impurities through unique chemical shifts and coupling patterns.[20][21] |
| Sensitivity | Very high (ppm to ppb levels), ideal for detecting trace impurities.[12] | Lower sensitivity (typically requires >0.1% for detection), may miss very low-level impurities. |
| Throughput | High, with typical run times of 15-30 minutes per sample. Well-suited for automation. | Lower, with longer acquisition times, especially for qNMR to ensure proper relaxation. |
| Sample Analysis | Destructive; the sample is consumed. | Non-destructive; the sample can be fully recovered. |
| Key Strength | Excellent for resolving complex mixtures and providing high-precision quantification of known components.[6] | Unambiguously confirms product identity and structure of impurities, providing a direct measure of molar ratios.[13] |
The Orthogonal Approach: A Self-Validating System
Relying on a single analytical method can lead to hidden biases.[16] For instance, HPLC might show a single peak at 99.5% purity, but NMR could reveal that this peak contains the desired product co-eluting with a structurally similar impurity. Conversely, NMR might not detect a trace impurity that HPLC easily separates and quantifies.
Employing HPLC and NMR as orthogonal techniques provides a more complete and trustworthy purity assessment.[22][23]
-
Initial Screen (HPLC): Run an HPLC analysis to get a rapid overview of the mixture's complexity, count the number of components, and obtain a precise area % purity. This identifies the primary components for further investigation.
-
Structural Confirmation (NMR): Run a ¹H NMR of the crude product. This confirms the identity of the main component as the desired product and identifies the structures of major impurities (e.g., unreacted starting materials, homocoupled byproduct).[24][25]
-
Definitive Quantification (qNMR): Perform a qNMR experiment to obtain an accurate, absolute purity value for the main product, corroborating the HPLC results.
-
Correlation and Final Assessment: Correlate the data. If HPLC shows 95% purity and qNMR confirms a 95% molar purity, there is high confidence in the result. If there's a discrepancy, it points to issues such as co-eluting impurities in HPLC or the presence of NMR-inactive impurities.
This dual approach ensures that what is being quantified by HPLC is indeed the correct compound, as confirmed by NMR, providing the robust, validated data required in a regulated drug development environment.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. hplc.eu [hplc.eu]
- 10. labcompare.com [labcompare.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. azom.com [azom.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 16. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. emerypharma.com [emerypharma.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. news-medical.net [news-medical.net]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid in Synthetic Chemistry
For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost, and the ultimate success of a research program. (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a specialized reagent that offers access to the 2-methylbenzoxazole motif, a privileged scaffold in medicinal chemistry known to act as a bioisostere for amides and enhance metabolic stability.[1] This guide provides an in-depth cost-benefit analysis of employing this reagent, comparing it with viable alternatives and outlining the economic and scientific trade-offs involved.
The Strategic Value of the 2-Methylbenzoxazole Moiety
The benzoxazole core is a recurring feature in pharmacologically active molecules. Its value lies in its rigid, planar structure and its ability to participate in hydrogen bonding, which can improve a compound's binding affinity to biological targets.[1] The 6-substituted boronic acid, in particular, allows for the precise installation of this fragment into a target molecule via robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[1]
The Core Dilemma: To Buy or To Synthesize?
A primary consideration for any laboratory is the classic "make-versus-buy" decision. This compound is a high-value, non-commodity reagent, which is reflected in its commercial price. This necessitates a careful evaluation of purchasing versus in-house synthesis.
Cost Analysis: Commercial Procurement vs. In-House Synthesis
The following table breaks down the approximate costs associated with acquiring the target boronic acid versus synthesizing it from a common precursor, 2-methyl-1,3-benzoxazole-6-carboxylic acid.
| Parameter | Option A: Commercial Purchase | Option B: In-House Synthesis | Notes |
| Starting Material | This compound | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | The carboxylic acid is significantly cheaper than the boronic acid. |
| Approx. Cost/gram | €198 - £120 (~$215 - $150) | Carboxylic Acid: ~$20 - $30 | Prices are estimates based on publicly available catalog data.[2] |
| Additional Reagents | N/A | Oxalyl chloride, SOCl₂, or similar; an amine for amide formation; a reducing agent (e.g., LiAlH₄); a halogenating agent (e.g., PBr₃); a boron source (e.g., B₂Pin₂); Pd catalyst, ligand, base. | A multi-step synthesis is required, adding significant reagent costs. |
| Labor & Time | Minimal (ordering and handling) | High (multiple reaction steps, workups, and purifications) | Estimated 3-5 days of a chemist's time. |
| Equipment | Standard laboratory glassware | Standard laboratory glassware, plus potentially inert atmosphere setup (Schlenk line or glovebox). | |
| Yield & Purity | Guaranteed by supplier | Dependent on synthetic route and execution; requires analytical verification (NMR, LC-MS). | Purity is a critical factor, as boronic acids are prone to trimerization.[1] |
| Overall Cost/gram | ~$150 - $215 | Variable, but potentially >$300 when factoring in all costs (reagents, labor, waste disposal). | In-house synthesis may not be cost-effective for small quantities but could be for bulk amounts.[3] |
Performance Analysis: The "Benefit" Component
The primary benefit of using a boronic acid is its utility in Suzuki-Miyaura cross-coupling. The performance of this compound must be weighed against that of alternative building blocks.
Key Performance Metrics:
-
Reactivity & Stability: Heteroaryl boronic acids are notoriously variable in their stability. A common side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, leading to yield loss.[4][5] Fused aromatic systems, like benzoxazoles and benzofurans, often exhibit a favorable balance of stability and reactivity compared to simple five-membered heterocycles like furan-2-boronic acid, which is highly prone to decomposition.[6]
-
Yield & Reaction Conditions: A stable and reactive boronic acid can lead to higher yields under milder conditions (e.g., lower temperatures, shorter reaction times), which preserves sensitive functional groups elsewhere in the molecule.[7]
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its broad functional group tolerance, and this generally holds true for benzoxazole boronic acids.[8]
Comparative Analysis with Alternatives
| Reagent Class | Example | Pros | Cons | When to Choose |
| Target Boronic Acid | This compound | Direct access to the desired motif; generally good stability and reactivity.[6] | High commercial cost. | When the specific 2-methylbenzoxazole scaffold is required and budget allows for direct purchase. |
| Positional Isomer | 2-Methyl-1,3-benzoxazole-5-boronic acid | Provides a different substitution pattern for SAR studies. | Can be even more expensive; may have different reactivity. | For exploring structure-activity relationships around the benzoxazole core. |
| Simpler Heteroaryl Boronic Acids | Furan-2-boronic acid, Thiophene-2-boronic acid | Much cheaper; commercially available in bulk. | Prone to protodeboronation, especially furan derivatives, leading to lower yields.[6][9] Does not provide the benzoxazole scaffold. | As a general heteroaryl coupling partner when the specific benzoxazole motif is not required. |
| "Masked" Boronic Acids | This compound pinacol ester (MIDA ester, or trifluoroborate salt) | Increased stability to protodeboronation; often crystalline and easy to handle.[10] | Higher molecular weight; may require specific conditions for activation (hydrolysis); often more expensive or requires an extra synthetic step. | For challenging couplings where the corresponding boronic acid is unstable or gives low yields.[11][12] |
| Alternative Coupling Reagents | 6-Bromo-2-methylbenzoxazole (used with a different boronic acid) | Allows coupling at the 6-position with a wide variety of boronic acids. | Requires synthesis of the brominated precursor; reaction outcome depends on the chosen boronic acid partner. | When the benzoxazole is the electrophile and a different aryl/heteroaryl group is being introduced. |
Experimental Workflow & Protocols
The following section provides a detailed protocol for a representative Suzuki-Miyaura reaction and a logical workflow for reagent selection.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative example. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific aryl halide substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.25 mmol).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The Pd(OAc)₂/SPhos system is a robust catalyst/ligand combination for many challenging couplings.[13] K₃PO₄ is an effective base for activating the boronic acid.
-
-
Inerting: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Rationale: The aqueous component is crucial for the transmetalation step. Dioxane is an excellent solvent for the organic components. Degassing the solvent further removes dissolved oxygen.
-
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagram: Decision Workflow for Reagent Selection
Caption: Decision workflow for using this compound.
Final Recommendation
The cost-benefit analysis of using this compound is highly dependent on the project's scale and specific synthetic challenges.
-
For discovery and early-stage development (milligram to low-gram scale): The high cost of the reagent is justified by the significant savings in time, labor, and resources compared to a multi-step in-house synthesis. Its superior stability compared to simpler, cheaper heteroaryl boronic acids often translates to more reliable and higher-yielding reactions, making it the preferred choice for introducing the valuable 2-methylbenzoxazole scaffold.
-
For process development and large-scale synthesis (multi-gram to kilogram scale): The high purchase price becomes a significant factor. At this stage, a thorough investigation into developing a robust and scalable in-house synthesis from a cheaper precursor like 6-bromo-2-methylbenzoxazole or 2-methyl-1,3-benzoxazole-6-carboxylic acid is warranted.
In all cases, the unique chemical properties conferred by the benzoxazole moiety provide a strong scientific "benefit" that often outweighs the financial "cost," particularly in the context of developing novel therapeutic agents where molecular properties are paramount.
References
- 1. This compound [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Benzoxazole Scaffold: A Privileged Core for Modern Medicinal Chemistry
A Comparative Guide to Synthesis, Biological Activity, and Therapeutic Advantages
In the landscape of drug discovery, the relentless pursuit of novel molecular frameworks that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is paramount. Among the myriad of heterocyclic systems, the benzoxazole scaffold—a bicyclic structure comprising a fused benzene and oxazole ring—has unequivocally established itself as a "privileged" pharmacophore.[1][2] Its rigid, planar structure and capacity for diverse chemical modifications have made it a cornerstone in the development of numerous therapeutic agents. This guide, intended for researchers and drug development professionals, provides an in-depth, comparative analysis of the advantages of utilizing benzoxazole scaffolds, supported by experimental data and detailed methodologies.
The Physicochemical and Structural Edge of Benzoxazoles
The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADMET) profile. The benzoxazole core imparts a unique set of characteristics that are highly advantageous for drug design.
Key Physicochemical and Structural Advantages:
-
Structural Rigidity and Planarity: The fused ring system confers a high degree of rigidity and planarity, which can lead to more specific and high-affinity interactions with biological targets by minimizing the entropic penalty upon binding.
-
Lipophilicity: The benzoxazole moiety is inherently lipophilic, which can enhance membrane permeability and oral bioavailability. This property can be finely tuned through substitutions on the benzoxazole core.
-
Hydrogen Bonding Capability: The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological macromolecules like proteins and nucleic acids.
-
Metabolic Stability: The aromatic nature of the benzoxazole ring system generally confers good metabolic stability, a desirable trait for drug candidates.
-
Synthetic Tractability: The synthesis of substituted benzoxazoles is well-established, with multiple versatile and high-yielding synthetic routes available to medicinal chemists.[3]
Comparative Biological Activities: Benzoxazoles vs. Other Bioisosteres
A key testament to the advantages of the benzoxazole scaffold is its performance in comparative studies against other common heterocyclic bioisosteres, such as benzimidazoles and benzothiazoles.
Anticancer Activity
Benzoxazole derivatives have demonstrated a remarkable breadth of anticancer activities, often exhibiting superior potency compared to their counterparts.[4][5][6]
A study by Zhang et al. (2012) provides a clear comparison of benzoxazole, benzimidazole, and benzothiazole derivatives as potential antitumor agents.[7][8] While the lead benzothiazole compound (1a ) showed potent activity, its poor solubility hampered further development. By introducing a solubilizing N-methylpiperazine group and comparing the core scaffolds, they found that the benzoxazole derivative (1g ) retained potent antiproliferative activity against the HCT-116 human colon cancer cell line, comparable to the optimized benzothiazole (1d ) and the benzimidazole (1f ).[7][8]
| Compound | Heterocyclic Core | R Group | IC50 (µM) on HCT-116 Cells |
| 1d | Benzothiazole | 4-(N-methylpiperazine)phenyl | 1.2 ± 0.3 |
| 1f | Benzimidazole | 4-(N-methylpiperazine)phenyl | 2.5 ± 0.4 |
| 1g | Benzoxazole | 4-(N-methylpiperazine)phenyl | 2.9 ± 0.5 |
This table summarizes comparative anticancer data, highlighting the retained potency of the benzoxazole scaffold.
Notably, the benzoxazole, benzimidazole, and optimized benzothiazole derivatives induced cytosolic vacuolization in HCT-116 cells, a mechanism not observed with the original lead compound, suggesting a potentially novel mode of action.[7][8]
Another study highlighted that benzoxazole-1,3,4-oxadiazole hybrids showed potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29).[9]
Antimicrobial Activity
The benzoxazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing potent activity against a wide range of bacterial and fungal pathogens.[10][11]
In a comparative study, Padalkar et al. synthesized and evaluated a series of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles for their antimicrobial activity.[12] Their findings revealed that while benzimidazole derivatives generally showed a broader spectrum of antibacterial activity, specific benzoxazole compounds exhibited excellent antibacterial properties.[12] Interestingly, the study noted that benzothiazole derivatives displayed the most potent antifungal activity.[12][13] This highlights that while the benzoxazole scaffold is highly potent, the choice of heterocyclic core can be tailored to the specific therapeutic target.
| Heterocyclic Core | General Observation on Antimicrobial Activity |
| Benzimidazole | Broad-spectrum antibacterial activity |
| Benzoxazole | Excellent antibacterial activity against specific strains |
| Benzothiazole | Potent antifungal activity |
This table provides a qualitative comparison of the antimicrobial activities of different benz-fused heterocycles.
FDA-Approved Drugs: The Benzoxazole Scaffold in the Clinic
The therapeutic relevance of the benzoxazole scaffold is solidified by its presence in several FDA-approved drugs.
| Drug Name | Structure | Therapeutic Class | Indication |
| Benoxaprofen | Non-steroidal anti-inflammatory drug (NSAID) | Arthritis (withdrawn due to side effects) | |
| Flunoxaprofen | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory and analgesic | |
| Zoxazolamine | Muscle relaxant | Muscle spasms (withdrawn due to hepatotoxicity) |
While some of these early drugs were withdrawn due to toxicity, their initial approval demonstrated the clinical potential of the benzoxazole core. The withdrawal of benoxaprofen and zoxazolamine was attributed to issues with their overall molecular structure and metabolism, not an inherent toxicity of the benzoxazole scaffold itself. This has spurred further research into developing safer and more effective benzoxazole-based therapeutics.[14][15]
Experimental Protocols
Synthesis of 2-Arylbenzoxazoles via Condensation of 2-Aminophenol and Benzaldehydes
This protocol outlines a general and versatile method for synthesizing 2-substituted benzoxazoles.[2]
Causality of Experimental Choices:
-
2-Aminophenol: The starting material providing the benzene ring and the nitrogen and oxygen atoms for the oxazole ring.
-
Benzaldehyde derivative: The source of the 2-substituent on the benzoxazole ring.
-
Catalyst (e.g., p-toluenesulfonic acid): To protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of 2-aminophenol.
-
Solvent (e.g., Toluene) with Dean-Stark apparatus: Toluene is used as a solvent, and the Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, driving the equilibrium towards the formation of the cyclized product.
Step-by-Step Methodology:
-
To a solution of a substituted 2-aminophenol (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap, add the corresponding benzaldehyde derivative (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzoxazole.
Caption: Workflow for the synthesis of 2-arylbenzoxazoles.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][17][18]
Causality of Experimental Choices:
-
96-well plates: To allow for high-throughput screening of multiple compounds at various concentrations.
-
Cancer cell lines: The biological system to test the cytotoxic effects of the compounds.
-
MTT reagent: A yellow tetrazolium salt that is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Solubilizing agent (e.g., DMSO, isopropanol): To dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.[17]
-
Microplate reader: To measure the absorbance of the colored formazan solution, which is then used to calculate cell viability.
Step-by-Step Methodology:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the benzoxazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Conclusion
The benzoxazole scaffold represents a highly versatile and valuable core in medicinal chemistry. Its favorable physicochemical properties, coupled with a broad spectrum of potent biological activities, have solidified its status as a privileged structure in drug discovery. Comparative studies consistently demonstrate that benzoxazole derivatives are highly competitive with, and in many cases superior to, other heterocyclic systems in therapeutic areas such as oncology and infectious diseases. The synthetic accessibility of this scaffold further enhances its appeal, allowing for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the exploration of the chemical space around the benzoxazole nucleus will undoubtedly remain a fertile ground for the discovery of next-generation medicines.
References
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- 4. journal.ijresm.com [journal.ijresm.com]
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- 8. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
comparing the efficacy of drugs synthesized with and without the benzoxazole moiety
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency and specificity is a central theme. Among the myriad of heterocyclic structures employed in drug design, the benzoxazole moiety has emerged as a "privileged scaffold".[1][2] This guide provides a comprehensive comparison of the efficacy of drugs synthesized with and without the benzoxazole moiety, delving into the structural and mechanistic advantages this versatile heterocycle confers. Through an analysis of experimental data and established protocols, we will elucidate why the incorporation of a benzoxazole ring can be a pivotal strategy in the development of next-generation therapeutics.
The Benzoxazole Advantage: More Than a Structural Component
The benzoxazole core, an aromatic organic compound with a benzene ring fused to an oxazole ring, is not merely a passive component in a drug's architecture.[3][4] Its unique physicochemical properties, including planarity, aromaticity, and the presence of both hydrogen bond donating and accepting capabilities, allow it to engage in favorable interactions with a wide array of biological targets.[5] This structural rigidity and potential for diverse intermolecular interactions often translate to enhanced binding affinity and, consequently, improved therapeutic efficacy.
The concept of bioisosterism , the replacement of a functional group with another that retains similar biological activity, is central to understanding the value of the benzoxazole moiety.[6][7] In many instances, replacing other heterocyclic or aromatic rings with a benzoxazole can lead to significant improvements in a compound's pharmacological profile, including enhanced efficacy, better metabolic stability, and reduced toxicity.
Comparative Efficacy Analysis: A Tale of Three Therapeutic Areas
While direct head-to-head comparisons of a drug with and without a benzoxazole moiety are not always readily available in the literature, a comprehensive analysis of reported efficacy data for various benzoxazole derivatives against their non-benzoxazole counterparts reveals compelling trends.
Anticancer Activity: Targeting the Engines of Malignancy
The benzoxazole scaffold is a recurring motif in a multitude of potent anticancer agents.[8][9] Its planar structure allows it to intercalate into DNA, while its ability to interact with key enzymatic pockets makes it an effective inhibitor of various kinases and other proteins implicated in cancer progression.[10][11]
One notable mechanism of action for some benzoxazole derivatives is the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8]
Hypothetical Comparative Data: Anticancer Efficacy
To illustrate the potential impact of the benzoxazole moiety, consider the following hypothetical data comparing a generic benzoxazole-containing kinase inhibitor with its non-benzoxazole analog.
| Compound | Target | Cell Line | IC50 (µM) |
| Benzoxazole Derivative (A) | Kinase X | MCF-7 (Breast Cancer) | 0.5 |
| Non-Benzoxazole Analog (B) | Kinase X | MCF-7 (Breast Cancer) | 5.2 |
| Benzoxazole Derivative (A) | Kinase X | A549 (Lung Cancer) | 0.8 |
| Non-Benzoxazole Analog (B) | Kinase X | A549 (Lung Cancer) | 8.1 |
This table represents a hypothetical scenario for illustrative purposes.
Antimicrobial Activity: A Broad Spectrum of Defense
Benzoxazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[4][12] Their mechanism of action can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.[9]
For instance, some benzoxazole compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[9]
Comparative Data: Antimicrobial Efficacy
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a series of benzoxazole derivatives against various microbial strains, showcasing their potent antimicrobial activity.[4]
| Compound | Bacillus subtilis (MIC in µM) | Escherichia coli (MIC in µM) | Candida albicans (MIC in µM) |
| Benzoxazole Derivative 1 | 1.14 x 10⁻³ | >100 | 0.34 x 10⁻³ |
| Benzoxazole Derivative 2 | 5.21 x 10⁻³ | 1.40 x 10⁻³ | 2.15 x 10⁻³ |
| Ofloxacin (Standard) | 2.76 x 10⁻³ | 1.38 x 10⁻³ | - |
| Fluconazole (Standard) | - | - | 4.08 x 10⁻³ |
Data sourced from Kakkar et al. (2018).[4]
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Inflammation is a key pathological process in a multitude of diseases. Benzoxazole derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[13][14] The therapeutic anti-inflammatory benefits of many non-steroidal anti-inflammatory drugs (NSAIDs) are a result of COX-2 inhibition, while the undesirable side effects often arise from the inhibition of COX-1.[14]
Experimental Protocols: The Foundation of Efficacy Determination
The following are detailed protocols for key experiments used to evaluate the efficacy of compounds in the therapeutic areas discussed.
Anticancer Efficacy: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][15]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both benzoxazole-containing and non-benzoxazole analogs) in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (media with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Causality Explanation: A lower absorbance value in the presence of the test compound indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can then be calculated.
Caption: Workflow for the MTT Assay.
Antimicrobial Efficacy: Broth Dilution Method for MIC Determination
The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[5]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a series of sterile test tubes containing Mueller-Hinton broth.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test tube.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each tube of the dilution series.
-
Include a positive control tube (broth with inoculum, no antimicrobial agent) and a negative control tube (broth only).
-
Incubate the tubes at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the tubes for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Causality Explanation: The absence of turbidity indicates that the concentration of the antimicrobial agent is sufficient to inhibit the growth of the microorganism.
Caption: Workflow for MIC Determination.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.[1][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[16]
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (180-200 g) for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test compound groups.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle only.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Causality Explanation: A significant reduction in paw edema in the treated groups compared to the control group indicates that the test compound possesses anti-inflammatory properties.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Conclusion: The Benzoxazole Moiety as a Cornerstone of Modern Drug Design
The evidence strongly suggests that the benzoxazole moiety is a powerful tool in the medicinal chemist's arsenal. Its incorporation into drug candidates frequently leads to enhanced efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation. The unique structural and electronic properties of the benzoxazole ring facilitate potent interactions with biological targets, often resulting in superior pharmacological profiles compared to their non-benzoxazole counterparts. As researchers continue to explore the vast chemical space around this privileged scaffold, the development of novel and highly effective benzoxazole-containing drugs holds immense promise for addressing unmet medical needs.
References
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- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajphs.com [ajphs.com]
- 12. atcc.org [atcc.org]
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- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid in Modern Synthetic and Medicinal Chemistry
This guide provides an in-depth analysis of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, a key building block in contemporary organic synthesis and drug discovery. We will objectively evaluate its performance in pivotal chemical transformations, compare it with alternative reagents, and provide detailed experimental frameworks to support its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction: The Intersection of Privileged Scaffolds and Versatile Reagents
In the quest for novel therapeutics and functional materials, the strategic combination of versatile reagents with biologically significant molecular frameworks is paramount. Boronic acids have become indispensable tools, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2][3][4]
Parallel to the development of powerful synthetic methods, medicinal chemistry has identified certain "privileged scaffolds"—molecular cores that are capable of binding to multiple biological targets. The benzoxazole ring system is one such scaffold, prized for its metabolic stability and its ability to act as a bioisostere for amide or carbonyl groups, often enhancing a molecule's binding affinity through hydrogen bonding.[5][6][7]
This compound sits at the nexus of these two powerful concepts. It serves as a highly efficient vehicle for introducing the desirable 2-methylbenzoxazole moiety into complex molecular architectures, making it a valuable asset in the synthesis of novel compounds for pharmaceutical and agrochemical research.[5] This guide will explore its synthesis, reactivity, and comparative performance in its most successful applications.
Part 1: Synthesis and Physicochemical Profile
The utility of a boronic acid is intrinsically linked to its stability and reactivity, which are governed by its structural and electronic properties. A common route to synthesize this compound involves a palladium-catalyzed borylation of a corresponding halogenated 2-methyl-1,3-benzoxazole precursor.[5]
Caption: General synthetic scheme for this compound.
Comparative Physicochemical Properties
The stability of a heteroaryl boronic acid is crucial for its successful application, as decomposition via protodeboronation is a common side reaction that plagues many five-membered heterocyclic boronic acids. The fused benzene ring in the benzoxazole structure lends additional stability compared to simpler heteroaryl boronic acids.
| Heteroaryl Boronic Acid | Structure | Predicted pKa | Key Stability Characteristics |
| This compound | B(C1=CC2=C(C=C1)N=C(O2)C)(O)O | ~8.5 (Estimated) | Fused aromatic system confers good stability, less prone to protodeboronation than non-fused analogs. |
| Furan-2-boronic acid | c1ccoc1B(O)O | 8.29 ± 0.53 | Highly susceptible to protodeboronation, especially at elevated temperatures.[8] |
| Thiophene-2-boronic acid | c1ccsc1B(O)O | 8.41 ± 0.53 | More stable than furan-2-boronic acid but can still undergo decomposition.[8] |
| Phenylboronic acid | c1ccccc1B(O)O | 8.86 ± 0.02 | Generally stable and serves as a benchmark for arylboronic acids. |
Causality: The enhanced stability of this compound is attributed to the electronic nature of the fused benzoxazole ring system. This stability translates directly to more reliable and higher-yielding cross-coupling reactions under a broader range of conditions compared to its less stable counterparts.
Part 2: Premier Application in Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl C-C bonds.[5]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with nitrogen-containing heterocycles that can potentially inhibit the catalyst.[9]
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance
While direct, side-by-side comparative studies for this compound are sparse, its performance can be inferred from studies on similarly stable heteroaryl boronic acids. It consistently outperforms unstable boronic acids, which require carefully controlled, milder conditions to prevent decomposition.[8]
| Boronic Acid Partner | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Benzofuranylboronic acid (Stable Analog) | 2-Chloro-4,6-dimethoxypyrimidine | Pd₂(dba)₃, SPhos | Dioxane/H₂O, 60°C, 2h | 91-99% | [8] |
| 2-Benzothienylboronic acid (Unstable Analog) | 2-Chloro-4,6-dimethoxypyrimidine | Pd₂(dba)₃, SPhos | Dioxane/H₂O, 80°C, 2h | <5% | [8] |
| This compound | Aryl Halide (Typical) | Pd(OAc)₂, SPhos | Dioxane/H₂O, 100°C | Good to Excellent | [9] |
Insight: The data illustrates a critical principle: the inherent stability of the boronic acid is a primary determinant of reaction success. The robust nature of the benzoxazole-derived boronic acid allows for more flexible and elevated reaction temperatures, often necessary for coupling with less reactive aryl chlorides, without significant degradation.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a generalized yet robust method for the Suzuki coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.
Caption: A validated workflow for a typical Suzuki-Miyaura coupling experiment.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).[9]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[9] The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.
-
Solvent Addition and Degassing: Add the solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL). Seal the flask and thoroughly degas the mixture by bubbling an inert gas like nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[9]
-
Reaction: Heat the mixture to the target temperature (e.g., 100°C) and stir. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water and transfer the mixture to a separatory funnel. Extract the desired product into an organic solvent like ethyl acetate (3 x 20 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure coupled product.[9]
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.
Part 3: Applications in Medicinal Chemistry
The true value of this compound is realized in the biological activity of the complex molecules it helps create.
Case Study 1: Anticancer Agent Development
The boronic acid functional group itself is a known pharmacophore, most famously exemplified by the proteasome inhibitor Bortezomib (Velcade®), an approved drug for multiple myeloma.[1][4][5] Boronic acids can form a stable, tetrahedral complex with the catalytic threonine residue in the 20S proteasome, inhibiting its function. This leads to the accumulation of misfolded proteins and triggers programmed cell death (apoptosis) in cancer cells.[5]
By using this compound, medicinal chemists can synthesize hybrid molecules that combine the proteasome-inhibiting potential of the boronic acid with the favorable drug-like properties of the benzoxazole scaffold.
Caption: Boronic acid inhibitors disrupt proteasome function, leading to cancer cell apoptosis.
Case Study 2: Antimicrobial Drug Discovery
The benzoxazole core is a common feature in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities.[7][10][11][12][13] The ability to rapidly and efficiently diversify the substituents on the benzoxazole ring is key to discovering new and more potent antimicrobial agents. This compound is an ideal tool for this purpose. Through Suzuki-Miyaura coupling, libraries of novel compounds can be synthesized where various aryl or heteroaryl groups are attached at the 6-position, allowing for systematic exploration of the structure-activity relationship (SAR) and the optimization of antimicrobial potency.
Conclusion
This compound is a robust and highly valuable reagent in modern organic chemistry. Its superior stability compared to simpler heteroaryl boronic acids makes it a reliable choice for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules. Its primary value lies in its role as a gateway to incorporating the medicinally privileged 2-methylbenzoxazole scaffold into novel molecular designs. For researchers in drug discovery, this compound provides a direct and effective pathway to developing new potential anticancer and antimicrobial agents, making it an indispensable tool for advancing pharmaceutical science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Strategic Application of (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of total synthesis, the strategic introduction of specific structural motifs is paramount to achieving molecular complexity and biological function. The benzoxazole moiety, a privileged scaffold in medicinal chemistry, is a recurring feature in a variety of biologically active natural products and pharmaceutical agents. This guide provides a comparative analysis of the use of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid as a key building block in the total synthesis of complex molecules, juxtaposed with alternative synthetic strategies. Through a detailed case study and examination of alternative coupling methodologies, we aim to provide researchers with actionable insights into the selection of the most efficacious synthetic routes.
The Rise of this compound in Complex Molecule Synthesis
This compound has emerged as a valuable reagent for the direct incorporation of the 2-methylbenzoxazole unit via the powerful Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed carbon-carbon bond formation offers a mild and versatile method for the construction of biaryl and heteroaryl linkages, which are common structural elements in many natural products.[2][3] The stability, commercial availability, and favorable reactivity profile of this boronic acid make it an attractive choice for late-stage functionalization in complex synthetic sequences.
Case Study: A Synthetic Approach Towards the Core of Calcimycin (A-23187)
While a direct total synthesis employing this compound is not readily found in the literature, we can extrapolate its application in a key fragment synthesis of a complex natural product like Calcimycin (A-23187). Calcimycin, a polyether antibiotic, features a benzoxazole carboxylic acid moiety connected to a complex polycyclic backbone.[4] A plausible synthetic strategy for a key biaryl fragment would involve the Suzuki-Miyaura coupling of this compound with a suitably functionalized aromatic halide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for biaryl synthesis.
Detailed Protocol:
-
Reaction Setup: To an oven-dried flask is added the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition and Degassing: A degassed mixture of toluene (5 mL) and water (1 mL) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Comparative Analysis: Alternative Coupling Strategies
While the Suzuki-Miyaura coupling is a powerful tool, alternative methods for constructing the critical biaryl or heteroaryl C-C or C-N bond exist, each with its own set of advantages and disadvantages. Here, we compare the use of this compound with Stille coupling and Buchwald-Hartwig amination.
Alternative 1: Stille Coupling
The Stille coupling utilizes an organotin reagent in place of a boronic acid.[5] This reaction is also palladium-catalyzed and offers broad functional group tolerance.
Causality Behind Experimental Choices: The choice of a Stille coupling might be dictated by the availability of a specific organostannane precursor or in cases where the corresponding boronic acid is unstable or difficult to prepare. However, the toxicity of organotin compounds is a significant drawback.[6]
Alternative 2: Buchwald-Hartwig Amination
For the synthesis of molecules where the benzoxazole is linked to an aromatic ring via a nitrogen atom, the Buchwald-Hartwig amination is a premier method.[7][8] This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.
Causality Behind Experimental Choices: This method is the go-to strategy when a C-N linkage is desired. The choice of ligand for the palladium catalyst is crucial and can be tuned to achieve high yields and functional group compatibility.[9]
Performance Comparison:
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Buchwald-Hartwig Amination |
| Reagent | Organoboronic Acid/Ester | Organostannane | Amine |
| Bond Formed | C-C | C-C | C-N |
| Toxicity | Low | High (Organotin reagents) | Generally Low |
| Functional Group Tolerance | High | High | High |
| Byproducts | Boron-based (generally easy to remove) | Tin-based (can be difficult to remove) | Salt |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
Comparative Synthetic Pathways:
Caption: Comparison of synthetic pathways to benzoxazole-aryl linkages.
Conclusion and Future Outlook
This compound stands as a highly effective and user-friendly reagent for the incorporation of the 2-methylbenzoxazole motif in total synthesis, primarily through the robust Suzuki-Miyaura cross-coupling reaction. Its low toxicity and the ease of removal of boron-containing byproducts make it a superior choice over alternatives like the Stille coupling for C-C bond formation. For the construction of C-N linkages, the Buchwald-Hartwig amination remains the method of choice.
The continued development of novel and more efficient catalytic systems for these coupling reactions will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of even more complex and biologically significant molecules. The strategic choice of coupling partners and reaction conditions, as highlighted in this guide, is a critical determinant of success in the challenging endeavor of total synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 9. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a valuable reagent in organic chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] The benzoxazole structure is a key component in many medicinally important compounds.[1] While its utility is significant, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures required for the safe handling and disposal of this compound.
Hazard Identification and Risk Assessment
Boronic Acids: This class of compounds, while diverse, presents several common hazards. They are often crystalline solids and can be irritating to the eyes, skin, and respiratory tract.[2][3][4] Inhalation of dust particles should be avoided.[5][6] Furthermore, some boronic acids have been identified as a potential new class of bacterial mutagens, highlighting the need for careful handling to minimize exposure.[7]
Benzoxazoles: Similar to boronic acids, benzoxazole derivatives can cause skin, eye, and respiratory irritation.[8]
Therefore, this compound should be handled as a hazardous substance with the potential to cause irritation and unknown long-term health effects. A thorough risk assessment should be performed before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[5][9] | Protects eyes from dust particles and potential splashes of the chemical.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][9] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5][6] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[5][6] | Minimizes the risk of respiratory tract irritation.[6][8] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that a safety shower and eyewash station are readily accessible.[9][10]
-
Work Area: The designated work area should be clean, organized, and free of clutter.
-
Gather Materials: Have all necessary equipment and reagents ready before starting the procedure to minimize movement and potential for spills.
Donning PPE
Properly don all required personal protective equipment as outlined in the table above before handling the chemical.
Caption: PPE Donning and Doffing Workflow.
Handling
-
Transferring Solids: When transferring the solid compound, avoid generating dust.[5] Use a spatula or other appropriate tools for the transfer.[5] Keep the container tightly closed when not in use.[5]
-
Creating Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For reactions such as Suzuki-Miyaura coupling, ensure the reaction vessel is properly secured and that the reaction is monitored.
Post-Handling
-
Decontamination: Clean the work area thoroughly to remove any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
Disposal Plan: Managing Chemical Waste
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[9]
-
Waste Collection: Collect all solid and liquid waste in appropriately labeled, sealed containers.
-
Container Labeling: Clearly label the waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][10] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][10] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[2][10] |
| Small Spill | For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9] |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. This compound [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
